(5-Fluoro-2-methoxypyridin-4-yl)methanol
Description
BenchChem offers high-quality (5-Fluoro-2-methoxypyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-methoxypyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOFMAAHVWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (5-Fluoro-2-methoxypyridin-4-yl)methanol: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key fluorinated building block in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and discuss its significance and applications, grounded in established scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate.
Core Compound Identification and Properties
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a substituted pyridine derivative characterized by the presence of fluoro and methoxy groups, which impart unique electronic and metabolic properties. These features make it a valuable synthon for introducing the fluoropyridine moiety into larger, more complex molecules.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈FNO₂ | [1][2][3] |
| Molecular Weight | 157.14 g/mol | [1][2][3] |
| CAS Number | 1000895-80-6 | [1][2] |
| MDL Number | MFCD16607042 | [1][2] |
| SMILES | OCC1=CC(OC)=NC=C1F | [1][2] |
The presence of fluorine, a highly electronegative atom, can significantly influence the acidity, basicity, and metabolic stability of the parent molecule, a common strategy employed in drug design to optimize pharmacokinetic profiles.[4]
Synthesis Protocol: A Validated Approach
The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol is most commonly achieved via the reduction of its corresponding aldehyde precursor, 5-Fluoro-2-methoxypyridine-4-carbaldehyde. This transformation is a standard, high-yielding reaction in organic chemistry, ensuring reproducibility and scalability.
Causality of Experimental Choices
The selection of a mild reducing agent like sodium borohydride (NaBH₄) is critical. It is chemoselective for aldehydes and ketones, preventing the reduction of other potentially sensitive functional groups on the pyridine ring. The choice of methanol as a solvent is strategic; it is polar enough to dissolve the starting material and the borohydride reagent, and its protic nature facilitates the quenching of the intermediate boronate ester to yield the final alcohol product.
Step-by-Step Experimental Methodology
Reaction: Reduction of 5-Fluoro-2-methoxypyridine-4-carbaldehyde
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The slow addition helps to manage the reaction rate and prevent excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding distilled water.
-
Work-up and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated in vacuo and can be purified by column chromatography on silica gel to yield pure (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the reduction of the aldehyde precursor.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated building blocks are integral to modern drug discovery.[4] The title compound serves as a crucial intermediate for synthesizing more complex molecules with potential therapeutic applications. The fluoropyridine motif is found in numerous biologically active compounds, where it can enhance binding affinity, improve metabolic stability, and modulate pKa.
While specific, publicly disclosed applications of (5-Fluoro-2-methoxypyridin-4-yl)methanol itself are often embedded within broader patents, its utility can be inferred from the importance of similar fluorinated heterocyclic structures in drug candidates. For instance, fluorinated pyridines are core components of molecules developed as PARP inhibitors for cancer therapy and other small molecule inhibitors.[5] The hydroxyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, enabling its incorporation into a lead compound.
Conclusion
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a high-value chemical intermediate with well-defined properties and a straightforward, reliable synthetic route. Its utility is primarily as a building block for introducing a key pharmacophore—the 5-fluoro-2-methoxypyridine moiety—into novel drug candidates. The principles and protocols outlined in this guide provide a solid foundation for its synthesis and application in a research and development setting.
References
-
Appchem , (5-Fluoro-2-methoxypyridin-4-yl)methanol, [Link]
-
PubChem , (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol, [Link]
-
PubMed , Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor, [Link]
-
National Institutes of Health (NIH) , Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines, [Link]
-
ChemRxiv , Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines, [Link]
Sources
- 1. 1000895-80-6|(5-Fluoro-2-methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (5-Fluoro-2-methoxypyridin-4-yl)methanol
This technical guide provides a comprehensive analysis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and best practices to ensure technical accuracy and reliability.
Molecular Structure and Key Analytical Considerations
(5-Fluoro-2-methoxypyridin-4-yl)methanol possesses a unique substitution pattern on the pyridine ring that gives rise to distinct spectral signatures. The presence of a fluorine atom, a methoxy group, and a hydroxymethyl group dictates the electronic environment of each nucleus, influencing its chemical shift and coupling constants in NMR spectroscopy. In mass spectrometry, these functional groups govern the fragmentation pathways, providing a roadmap for structural confirmation.
Caption: Structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For (5-Fluoro-2-methoxypyridin-4-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing fluorine atom will deshield nearby protons, shifting them downfield.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.10 | d | 1H | H-6 | ⁴J(H-F) ≈ 2-3 Hz |
| ~7.20 | d | 1H | H-3 | ⁴J(H-F) ≈ 4-5 Hz |
| ~4.70 | s | 2H | -CH₂OH | |
| ~3.95 | s | 3H | -OCH₃ | |
| Variable | br s | 1H | -OH |
-
H-6 Proton: This proton is ortho to the nitrogen and meta to the fluorine. It is expected to appear as a doublet due to coupling with the fluorine atom.
-
H-3 Proton: This proton is meta to the nitrogen and ortho to the fluorine, and is also expected to be a doublet due to fluorine coupling.
-
Methylene and Methoxy Protons: These will likely appear as sharp singlets.
-
Hydroxyl Proton: The chemical shift of the -OH proton can be variable and the peak may be broad, depending on the concentration and solvent purity.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the two aliphatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)).[2][3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |
| ~155 (d) | C-5 | ¹J(C-F) ≈ 230-250 Hz |
| ~160 | C-2 | |
| ~145 (d) | C-6 | ³J(C-F) ≈ 3-5 Hz |
| ~140 (d) | C-4 | ²J(C-F) ≈ 15-20 Hz |
| ~110 (d) | C-3 | ²J(C-F) ≈ 20-25 Hz |
| ~60 | -CH₂OH | |
| ~55 | -OCH₃ |
The carbon chemical shifts and the C-F coupling constants are crucial for confirming the substitution pattern of the pyridine ring.[2][3]
Experimental Protocol for NMR Data Acquisition
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust framework for the structural characterization of (5-Fluoro-2-methoxypyridin-4-yl)methanol. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment, which are critical for advancing drug discovery and development programs.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
"NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017). [Link] [2]3. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link] [3]6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2021). National Institutes of Health. [Link] [4]7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2010). National Institutes of Health. [Link]
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Analysis of Supplier Qualification, Quality Control, and Strategic Sourcing for a Key Pharmaceutical Intermediate
Introduction: The Critical Role of Fluorinated Pyridines in Modern Drug Discovery
(5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS No. 1000895-80-6) is a fluorinated pyridine derivative that represents a class of highly valuable building blocks in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The precise arrangement of these functional groups allows for directed chemical modifications, enabling the construction of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical aspects of sourcing this key intermediate. It delves into the identification of reliable commercial suppliers, stringent quality assessment protocols, and the regulatory landscape governing the procurement of such vital raw materials. The objective is to equip professionals with the necessary knowledge to navigate the complexities of the chemical supply chain and ensure the integrity and quality of their research and development endeavors.
Identifying and Qualifying Commercial Suppliers
The first crucial step in the procurement process is the identification of reputable commercial suppliers. A thorough evaluation of potential vendors is paramount to mitigate risks associated with material quality, batch-to-batch consistency, and supply chain reliability.
A number of chemical suppliers list (5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS No. 1000895-80-6) in their catalogs. These range from large, well-established chemical providers to more specialized niche suppliers.
Table 1: Prominent Commercial Suppliers of (5-Fluoro-2-methoxypyridin-4-yl)methanol
| Supplier Category | Key Characteristics |
| Major Chemical Catalogs | Offer a broad range of research chemicals, often with readily available stock in smaller quantities. Provide basic product information and safety data sheets. |
| Specialty Intermediate Manufacturers | Focus on the synthesis and supply of specific classes of compounds, such as fluorinated building blocks. May offer larger quantities and custom synthesis services. |
| Online Chemical Marketplaces | Aggregate listings from multiple suppliers, providing a platform for price comparison and supplier discovery.[3][4] |
The qualification of a supplier should be a systematic process based on a risk assessment of the material's intended use.[5][6] For early-stage research, a supplier's reputation and the availability of a certificate of analysis may suffice. However, for later-stage development and manufacturing, a more rigorous qualification process is necessary.
The Supplier Qualification Workflow
A robust supplier qualification process is a multi-step endeavor designed to ensure that the chosen vendor can consistently meet the required quality standards.
Caption: A flowchart illustrating the key stages in qualifying a supplier for a pharmaceutical intermediate.
Quality Control and Analytical Characterization
Ensuring the quality of (5-Fluoro-2-methoxypyridin-4-yl)methanol is paramount for the reproducibility of experimental results and the safety of the final drug product. A comprehensive quality control program should be in place for both the supplier and the receiving entity.
The Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis is a foundational document that provides key information about the quality of a specific batch of the intermediate. While a detailed, batch-specific CoA for (5-Fluoro-2-methoxypyridin-4-yl)methanol is not publicly available, a typical CoA for a high-purity pharmaceutical intermediate would include the following:
Table 2: Typical Parameters on a Certificate of Analysis
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity (Assay) | ≥ 98.0% | HPLC, GC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Key Analytical Techniques for Quality Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol and identifying any structural isomers or organic impurities. The ¹⁹F NMR spectrum is also crucial for verifying the presence and position of the fluorine atom.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and quantifying any impurities. A validated, stability-indicating HPLC method is essential for ensuring that the analytical procedure can separate the main component from its potential degradation products and process-related impurities.
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.
Synthesis, Potential Impurities, and Impurity Profiling
A plausible synthetic pathway could involve the chlorination of a pyrimidine precursor, followed by methoxylation and subsequent functional group manipulations to introduce the hydroxymethyl group.[8]
Potential Impurities to Consider
Based on general synthetic routes for similar compounds, potential impurities could include:
-
Starting materials and reagents: Unreacted precursors or excess reagents.
-
Isomeric impurities: Positional isomers formed during the synthesis.
-
By-products: Compounds formed from side reactions.
-
Degradation products: Impurities formed during storage or handling.
Impurity profiling, the identification and quantification of all impurities in a drug substance, is a critical aspect of drug development and is mandated by regulatory agencies.[7]
Regulatory Landscape and Good Manufacturing Practice (GMP)
The sourcing of pharmaceutical intermediates is governed by a stringent regulatory framework to ensure the safety and efficacy of the final drug product. For intermediates used in the manufacture of active pharmaceutical ingredients (APIs), the principles of Good Manufacturing Practice (GMP) are highly relevant.
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a comprehensive framework for the production of APIs and is often applied to critical intermediates.[9] Adherence to GMP principles ensures that the intermediate is consistently produced and controlled to the appropriate quality standards.
Handling, Storage, and Safety
Fluorinated pharmaceutical intermediates require careful handling and storage to maintain their stability and to ensure the safety of laboratory personnel.
Storage Conditions: (5-Fluoro-2-methoxypyridin-4-yl)methanol should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is often recommended to store such compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[5]
Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the supplier's Safety Data Sheet (SDS) should always be consulted.
Conclusion
The successful sourcing of (5-Fluoro-2-methoxypyridin-4-yl)methanol for research and drug development hinges on a multi-faceted approach that encompasses diligent supplier qualification, rigorous quality control, and a thorough understanding of the regulatory and safety requirements. By implementing the strategies outlined in this guide, researchers and drug development professionals can build a secure and reliable supply chain for this critical pharmaceutical intermediate, thereby ensuring the integrity of their scientific work and contributing to the development of safe and effective medicines.
References
-
BuyersGuideChem. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine | 1000895-80-6. [Link]
-
FDA. BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]
-
ICH. ICH Q-IWG: Case study, Nov. 2010. [Link]
-
University of Münster. New method for introducing fluorinated components into molecules. (2024-05-16). [Link]
- Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
-
MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
- Google Patents. CN105153041A - 5-fluctyosine preparation method suitable for industrial production.
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine | 1000895-80-6 - BuyersGuideChem [buyersguidechem.com]
- 4. 1000895-80-6|(5-Fluoro-2-methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. fda.gov [fda.gov]
- 8. CN105153041A - 5-fluctyosine preparation method suitable for industrial production - Google Patents [patents.google.com]
- 9. admin.ich.org [admin.ich.org]
Methodological & Application
Application Notes & Protocols: A Strategic Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol from 5-Fluorouracil
Abstract
This document provides a comprehensive guide for the multi-step synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a valuable fluorinated pyridine building block for pharmaceutical and agrochemical research. The synthetic strategy commences with 5-fluorouracil (5-FU), a widely available and cost-effective starting material, and navigates a challenging pyrimidine-to-pyridine ring transformation. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical rationale for each transformation. We emphasize mechanistic insights, safety considerations, and robust analytical validation for each intermediate, ensuring a reproducible and scalable process.
Introduction and Strategic Overview
The incorporation of a fluorinated pyridine scaffold is a cornerstone of modern drug design, often imparting favorable metabolic stability, binding affinity, and bioavailability.[1][2] The target molecule, (5-Fluoro-2-methoxypyridin-4-yl)methanol, presents three key functional handles: a fluorine atom, a methoxy group, and a hydroxymethyl group, making it a highly versatile intermediate.
The primary challenge addressed in this protocol is the de novo construction of the substituted pyridine ring from a pyrimidine precursor. 5-Fluorouracil, a well-known antimetabolite drug[3][4], provides the C5-fluoro-substituted backbone. Our synthetic approach hinges on a strategic ring-opening and re-closure cascade, followed by a series of carefully orchestrated functional group interconversions. This method circumvents the often complex and regioselectivity-challenged routes that might start from pre-functionalized pyridines.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall Synthetic Workflow. A six-step sequence transforming 5-Fluorouracil into the target pyridine methanol derivative.
Materials and Equipment
Reagents: 5-Fluorouracil, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane), Sodium hydroxide, Hydrochloric acid, Phosphorus oxychloride (POCl₃), Sodium methoxide (NaOMe), n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄), Anhydrous solvents (DMF, Toluene, THF, Methanol, Dichloromethane), Diethyl ether, Ethyl acetate, Hexanes, Magnesium sulfate, Celite.
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer/hotplate, ice bath, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard glassware, inert atmosphere setup (Nitrogen or Argon).
Detailed Experimental Protocols
Step 1: Synthesis of 6-(2-Dimethylaminovinyl)-5-fluorouracil
Principle and Rationale: The initial step involves the activation of the C6 position of the uracil ring. Bredereck's reagent serves as a highly reactive one-carbon electrophile and a source of dimethylamine. It reacts with the acidic proton at the C5-position (made more acidic by the adjacent fluorine) and subsequently attacks the C6-carbonyl, leading to the formation of a stable vinylogous amide. This transformation is crucial as it introduces the carbon atoms necessary for building the new pyridine ring.
Protocol:
-
Suspend 5-fluorouracil (13.0 g, 100 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Bredereck's reagent (20.9 g, 120 mmol) to the suspension.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the dissolution of the starting material and the progress by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, cool the mixture to room temperature. A yellow precipitate should form.
-
Pour the mixture into cold diethyl ether (300 mL) and stir vigorously for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with diethyl ether (2 x 50 mL), and dry under vacuum to yield the title compound as a yellow powder.
Expected Yield: 85-92%. Characterization: The product can be characterized by ¹H NMR, confirming the presence of the vinyl and dimethylamino protons.
Step 2: Ring Transformation to 5-Fluoro-2,4-dihydroxypyridine
Principle and Rationale: This key step leverages a base-catalyzed pyrimidine-to-pyridine ring transformation.[5][6] The hydroxide ion attacks the C2 carbonyl of the activated uracil, initiating a ring-opening event. The resulting acyclic intermediate undergoes an intramolecular condensation (ring-closure) by attack of the enolate onto the imine, followed by elimination of dimethylamine, to form the more stable aromatic pyridine ring system. The product exists predominantly in its pyridone tautomeric forms.
Protocol:
-
Dissolve the 6-(2-dimethylaminovinyl)-5-fluorouracil (18.5 g, 100 mmol) from Step 1 in a 10% aqueous solution of sodium hydroxide (200 mL).
-
Heat the solution to reflux (approx. 100-105 °C) for 8-12 hours. The reaction progress can be monitored by the evolution of dimethylamine gas (caution: perform in a well-ventilated fume hood).
-
After cooling the reaction mixture in an ice bath, carefully acidify to pH 2-3 with concentrated hydrochloric acid. A pale-yellow precipitate will form.
-
Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C to afford 5-fluoro-2,4-dihydroxypyridine.
Expected Yield: 70-78%. Characterization: The product can be confirmed by ¹H NMR and mass spectrometry.
Step 3: Dichlorination to 2,4-Dichloro-5-fluoropyridine
Principle and Rationale: The hydroxyl groups of the pyridone tautomers are converted to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride is a standard and effective reagent for this transformation. The reaction proceeds via phosphorylation of the oxygen atoms followed by nucleophilic attack by chloride.
Protocol:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a 100 mL flask equipped with a reflux condenser and gas outlet bubbler, carefully add 5-fluoro-2,4-dihydroxypyridine (12.9 g, 100 mmol) to phosphorus oxychloride (POCl₃, 40 mL, approx. 430 mmol).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid will slowly dissolve.
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice (approx. 400 g) with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2,4-dichloro-5-fluoropyridine as a low-melting solid or colorless oil.
Expected Yield: 75-85%.
Step 4: Selective Monomethoxylation to 4-Chloro-5-fluoro-2-methoxypyridine
Principle and Rationale: This step involves a regioselective SNAr reaction. The C2 position on the pyridine ring is electronically more deficient and thus more susceptible to nucleophilic attack than the C4 position. By using one equivalent of the nucleophile (sodium methoxide) at a controlled temperature, we can selectively replace the C2-chloride.
Protocol:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 g, 100 mmol) to anhydrous methanol (150 mL) under an inert atmosphere. Allow the sodium to react completely.
-
Cool the freshly prepared sodium methoxide solution to 0 °C.
-
Add a solution of 2,4-dichloro-5-fluoropyridine (16.6 g, 100 mmol) in anhydrous methanol (50 mL) dropwise to the cold methoxide solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC-MS.
-
Quench the reaction by adding water (100 mL) and remove the methanol via rotary evaporation.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 4-chloro-5-fluoro-2-methoxypyridine.
Expected Yield: 60-70%.
Step 5: Formylation to 5-Fluoro-2-methoxypyridine-4-carbaldehyde
Principle and Rationale: A lithium-halogen exchange followed by quenching with an electrophile is a classic method for C-C bond formation on aromatic rings. Here, n-butyllithium selectively abstracts the chlorine atom at the C4 position at low temperature. The resulting aryllithium species is a potent nucleophile that reacts readily with the formylating agent, DMF, to install the aldehyde functionality after an aqueous workup.
Protocol:
-
CAUTION: n-Butyllithium is highly pyrophoric. This reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper handling techniques.
-
Dissolve 4-chloro-5-fluoro-2-methoxypyridine (16.1 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve anhydrous DMF (11.0 mL, 140 mmol) in anhydrous THF (40 mL) and cool to 0 °C.
-
Transfer the aryllithium solution at -78 °C into the DMF solution via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate) to yield 5-fluoro-2-methoxypyridine-4-carbaldehyde.
Expected Yield: 55-65%.
Step 6: Reduction to (5-Fluoro-2-methoxypyridin-4-yl)methanol
Principle and Rationale: The final step is a straightforward reduction of the aldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent, ideal for this transformation, as it will not affect the aromatic ring or the other functional groups under these conditions.
Protocol:
-
Dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (15.5 g, 100 mmol) in methanol (200 mL) in a 500 mL flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.9 g, 50 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench the reaction by slowly adding water (50 mL) and then concentrate the mixture on a rotary evaporator to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, (5-Fluoro-2-methoxypyridin-4-yl)methanol, typically as a white to off-white solid.
Expected Yield: 90-98%. Characterization: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Data Summary
| Step | Starting Material | Key Reagents | Product | Avg. Yield (%) | Purity (Typical) |
| 1 | 5-Fluorouracil | Bredereck's reagent | 6-(Dimethylaminovinyl)-5-fluorouracil | 88% | >95% |
| 2 | Intermediate from Step 1 | NaOH (aq) | 5-Fluoro-2,4-dihydroxypyridine | 74% | >97% |
| 3 | Intermediate from Step 2 | POCl₃ | 2,4-Dichloro-5-fluoropyridine | 80% | >98% |
| 4 | Intermediate from Step 3 | NaOMe | 4-Chloro-5-fluoro-2-methoxypyridine | 65% | >98% |
| 5 | Intermediate from Step 4 | n-BuLi, DMF | 5-Fluoro-2-methoxypyridine-4-carbaldehyde | 60% | >97% |
| 6 | Intermediate from Step 5 | NaBH₄ | (5-Fluoro-2-methoxypyridin-4-yl)methanol | 94% | >99% |
Mechanistic Visualization
The critical ring transformation step involves a complex series of bond formations and cleavages.
Figure 2: Key Mechanism of Pyrimidine-to-Pyridine Ring Transformation. A simplified schematic of the base-catalyzed rearrangement.
References
-
Wu, P., Zhou, F., Qiu, X., Peng, Y., & Tan, W. (2026). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. American Chemical Society. [Link]
-
Lee, C. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Hirota, K., Abe, Y., Asao, T., Senda, S., Kitade, Y., & Maki, Y. (1988). Ring transformation of pyrimidines to pyridines. Synthesis of 4‐alkylaminopyridin‐2‐ones by alkaline hydrolysis of 6‐(2‐dimethylaminovinyl)uracils. Journal of Heterocyclic Chemistry, 25(3), 985–990. [Link]
-
Asad, M., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(5), 1146-1154. [Link]
- CN102731269B. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Sako, M., et al. (1988). Pyrimidines. 54. Ring transformation of 5-(2-carbamoylvinyl)uracil derivatives to 5-carbamoylpyridin-2-ones. The Journal of Organic Chemistry, 53(26), 6245-6249. [Link]
-
Functional mechanism of the enhancement of 5-fluorouracil sensitivity by TUSC4 in colon cancer cells. (2015). PubMed. [Link]
-
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional mechanism of the enhancement of 5-fluorouracil sensitivity by TUSC4 in colon cancer cells [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Ring transformation of pyrimidines to pyridines. Synthesis of 4‐alkylaminopyridin‐2‐ones by alkaline hydrolysis of 6‐(2‐dimethylaminovinyl)uracils / Journal of Heterocyclic Chemistry, 1988 [sci-hub.sg]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Application of (5-Fluoro-2-methoxypyridin-4-yl)methanol in Modern Drug Discovery
Introduction: The Privileged Scaffold of Fluorinated Pyridines
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties, including a nitrogen-imparted dipole moment and hydrogen bonding capabilities, enhance solubility and facilitate critical interactions with biological targets.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic to optimize drug candidates. Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein.[2] This often translates to improved pharmacokinetic profiles, a crucial aspect of successful drug development. The subject of this guide, (5-Fluoro-2-methoxypyridin-4-yl)methanol, is a functionalized building block that expertly leverages these properties, offering a versatile platform for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (5-Fluoro-2-methoxypyridin-4-yl)methanol is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1000895-80-6 | [3] |
| Molecular Formula | C₇H₈FNO₂ | [3] |
| Molecular Weight | 157.14 g/mol | [4] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [4] |
| SMILES | COC1=NC=C(F)C=C1CO | [4] |
The Synthetic Utility of (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Gateway to Kinase Inhibitors
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a versatile building block primarily utilized for its hydroxymethyl group, which can be readily transformed into other key functional groups. The true value of this reagent lies in its potential as a precursor to the corresponding aldehyde, 5-fluoro-2-methoxypyridine-4-carbaldehyde. This aldehyde is a critical intermediate for constructing larger, more complex molecules through reactions such as reductive amination, a cornerstone of pharmaceutical synthesis.[5]
Protocol 1: Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol
Reaction Scheme:
Caption: Plausible synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve 5-fluoro-2-methoxypyridine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).
-
Workup and Purification: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Protocol 2: Oxidation to 5-Fluoro-2-methoxypyridine-4-carbaldehyde
The conversion of the primary alcohol to an aldehyde is a pivotal step, unlocking a wider range of subsequent reactions. A mild and efficient method for this transformation is the Swern oxidation or a similar PCC (Pyridinium chlorochromate) or Dess-Martin periodinane oxidation.
Reaction Scheme:
Caption: Oxidation of the methanol to the corresponding aldehyde.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
Protocol 3: Reductive Amination for the Synthesis of a Kinase Inhibitor Scaffold
The synthesized aldehyde is a key precursor for introducing amine functionalities via reductive amination. This reaction is widely used in the pharmaceutical industry to form C-N bonds.[5] This protocol outlines a general procedure for the synthesis of a substituted aminomethylpyridine, a common scaffold in kinase inhibitors, such as those targeting p38 MAP kinase.[6]
Reaction Scheme:
Caption: Reductive amination to form a key amine intermediate.
Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 5-fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.1 eq.) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.[7]
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired aminomethylpyridine derivative.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 5-fluoro-2-methoxypyridine moiety is a valuable component in the design of kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions in the ATP-binding pocket of kinases and can block potential sites of metabolism, thereby improving the drug's half-life. The methoxy group can also contribute to binding and modulate the electronic properties of the pyridine ring.
Pyridinyl-based structures are prevalent in a number of kinase inhibitors, including those targeting p38 MAP kinase, which is implicated in inflammatory diseases.[8] The aminomethylpyridine core synthesized through the protocols above can be further elaborated to generate potent and selective kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis:
Caption: Overall workflow from building block to a potential kinase inhibitor.
Conclusion
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a strategically designed building block that offers significant advantages in drug discovery. Its inherent structural features, combined with the synthetic versatility of its hydroxymethyl group, provide a robust platform for the efficient synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide demonstrate a clear and logical pathway from this key intermediate to the generation of novel aminomethylpyridine scaffolds, which are integral to the development of innovative kinase inhibitors. As the demand for targeted therapeutics continues to grow, the judicious application of such well-designed building blocks will be paramount to the successful discovery and development of the next generation of medicines.
References
-
De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(27), 17326-17349. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]
-
Shagidullin, R. R., Galkin, A. A., Gimaldinova, M. A., & Gubaidullin, A. T. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Pharmaceutical Chemistry Journal, 55(5), 435-456. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 13(2), 529–537. [Link]
-
PubChem. (n.d.). (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol. Retrieved January 23, 2026, from [Link]
-
Safavi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 89-96. [Link]
-
Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 46(1), 26-31. [Link]
-
ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ChemistrySelect, 8(20), e202300792. [Link]
-
Ali, M. R., & Kumar, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ChemistrySelect, 8(20). [Link]
-
Frank, P. V., & Gupton, B. F. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein journal of organic chemistry, 16, 445–452. [Link]
-
Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(21), 6437. [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 701. [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Bioavailability of Oral 5'-deoxy-5-fluorouridine in Cancer Patients. Retrieved from [Link]
-
Aaltodoc. (2025). Multi-component reactions: Methods for drug discovery. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from [Link]
-
Hodges, J. A., Raines, R. T., & Gellman, S. H. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of organic chemistry, 77(17), 7349–7356. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
Deore, V., Yewalkar, N., Bhatia, D., Desai, N., Gupte, R. D., Dadarkar, S. S., Jadhav, M. G., Tannu, A. A., Bhatt, P., Nemmani, K. V. S., Vishwakarma, R. A., Sharma, S., Roychowdhury, A., Dagia, N. M., Bhonde, M. R., & Kumar, S. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & medicinal chemistry letters, 19(11), 2949–2952. [Link]
-
National Center for Biotechnology Information. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2728. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]
-
Gamelin, E., Boisdron-Celle, M., & Delva, R. (1998). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer, 83(S8), 1715-1720. [Link]
- Google Patents. (n.d.). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate) catalyst.
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Appchem. (n.d.). (5-Fluoro-2-methoxypyridin-4-yl)methanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. appchemical.com [appchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (5-Fluoro-2-methoxypyridin-4-yl)methanol as a Versatile Building Block for Modern Agrochemicals
Abstract
Substituted pyridine scaffolds are foundational pillars in the discovery of novel agrochemicals, offering a blend of metabolic stability, bioavailability, and versatile handles for chemical modification. This guide provides an in-depth technical overview of (5-Fluoro-2-methoxypyridin-4-yl)methanol , a highly functionalized building block poised for significant application in the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its unique physicochemical properties, detail robust synthetic protocols for its conversion into key reactive intermediates, and discuss the structure-activity relationship (SAR) insights that make its core structure particularly valuable for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Value of Fluorinated Pyridines
In the relentless pursuit of more effective and environmentally benign crop protection agents, certain molecular frameworks have emerged as "privileged scaffolds." These structures, including the substituted pyridine ring, consistently appear in a multitude of commercial agrochemicals.[1] The pyridine moiety's nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic ring provides a rigid core for orienting functional groups toward their biological targets.
The strategic incorporation of fluorine has become a transformative tool in agrochemical design.[2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly enhance a molecule's:
-
Metabolic Stability: Blocking sites of oxidative metabolism, leading to longer persistence and efficacy.[3]
-
Binding Affinity: Modulating the electronic environment of the molecule to increase potency at the target site.[3]
-
Lipophilicity & Bioavailability: Improving the molecule's ability to penetrate biological membranes, such as plant tissues or insect cuticles.[3][4]
(5-Fluoro-2-methoxypyridin-4-yl)methanol (herein referred to as FM-PM ) capitalizes on these advantages. It presents a unique convergence of three critical functionalities on a single, readily deployable pyridine core:
-
A 5-Fluoro Substituent: To impart the aforementioned benefits of fluorination.
-
A 2-Methoxy Group: This group can serve as a metabolic blocker and a steric/electronic modulator, influencing the molecule's conformation and interaction with target enzymes.[5]
-
A 4-Hydroxymethyl Group: A versatile synthetic handle that can be readily converted into a variety of other functional groups, most notably a reactive electrophile for coupling with other molecular fragments.
Caption: Chemical structure of the FM-PM building block.
Physicochemical & Reactivity Profile
Understanding the inherent properties of FM-PM is crucial for designing effective synthetic strategies.
| Property | Value | Source/Rationale |
| Molecular Formula | C₇H₈FNO₂ | ChemScene[6] |
| Molecular Weight | 157.14 g/mol | ChemScene[6] |
| Reactivity of -CH₂OH | High | The hydroxymethyl group is benzylic-like, making it readily activated for nucleophilic substitution. |
| Electronic Nature | Electron-poor ring | The electronegative fluorine atom and the pyridine nitrogen withdraw electron density from the ring. |
| Key Reaction Center | 4-Hydroxymethyl group | This is the primary site for synthetic elaboration, typically via conversion to a leaving group. |
The key to FM-PM's utility lies in the controlled reactivity of the 4-hydroxymethyl group. This primary alcohol can be easily converted into an excellent leaving group, such as a chloride, transforming the molecule from a nucleophile into a potent electrophile ready for coupling reactions.
Core Synthetic Applications & Protocols
The most direct application of FM-PM is its conversion to a reactive intermediate, 4-(chloromethyl)-5-fluoro-2-methoxypyridine , which can then be used to construct ether and thioether linkages—common motifs in a wide array of commercial agrochemicals.
Protocol 1: Synthesis of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine (CFM-Cl)
Causality & Rationale: Converting the primary alcohol of FM-PM into a chloromethyl group is the pivotal activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it is inexpensive, effective, and the byproducts (SO₂ and HCl gas) are volatile, simplifying purification. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2-type reaction to yield the desired chloride. While other chlorinating agents exist, SOCl₂ provides a clean and high-yielding conversion for this type of substrate.
Workflow Diagram:
Caption: Workflow for the synthesis of CFM-Cl intermediate.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and slowly quench by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(chloromethyl)-5-fluoro-2-methoxypyridine.
Protocol 2: Synthesis of a Prototypical Ether-Linked Agrochemical Scaffold
Causality & Rationale: The Williamson ether synthesis is a classic, robust, and highly reliable method for forming C-O bonds.[7][8] This Sₙ2 reaction involves the attack of an alkoxide (or phenoxide) nucleophile on a primary alkyl halide.[9] The CFM-Cl intermediate prepared in Protocol 1 is an ideal electrophile for this reaction. The choice of a weak base like potassium carbonate (K₂CO₃) is suitable for deprotonating phenols, while a stronger base like sodium hydride (NaH) is required for less acidic aliphatic alcohols. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation but not the nucleophile, enhancing its reactivity.[10]
Step-by-Step Protocol:
-
Nucleophile Preparation: To a solution of a substituted phenol or alcohol (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq for phenols; NaH, 1.1 eq for alcohols) at room temperature.
-
Activation: Stir the mixture for 30 minutes to ensure complete formation of the corresponding phenoxide/alkoxide.
-
Coupling: Add a solution of 4-(chloromethyl)-5-fluoro-2-methoxypyridine (CFM-Cl, 1.1 eq) in DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final ether-linked product.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of FM-PM is not accidental; it is a deliberate design to maximize potential bioactivity.
Caption: SAR benefits of the FM-PM building block.
-
The 5-Fluoro Group: As discussed, fluorine is a bioisostere for hydrogen but with vastly different electronic properties. Its inclusion can block metabolic degradation at the 5-position of the pyridine ring, a common site for enzymatic hydroxylation. This leads to increased persistence of the agrochemical in the target pest or plant.[2][3] Furthermore, its electron-withdrawing nature can enhance binding to target proteins through favorable electrostatic interactions.[3]
-
The 2-Methoxy Group: The presence of an alkoxy group at the 2-position of a pyridine ring is a feature found in many bioactive molecules.[5] It serves two primary purposes. First, it acts as a steric shield, preventing metabolic enzymes from accessing and degrading the C2 position of the ring. Second, as an electron-donating group, it electronically balances the electron-withdrawing effects of the fluorine and the ring nitrogen, fine-tuning the overall properties of the scaffold for optimal target engagement.
-
The 4-Hydroxymethyl Linker: This group's true value is its synthetic versatility. The protocols above demonstrate its conversion to a chloromethyl group for ether synthesis. However, it can also be oxidized to an aldehyde for reductive aminations, esterified to connect to acidic fragments, or converted to other leaving groups (mesylates, tosylates) for coupling with a wider range of nucleophiles, dramatically expanding the chemical space accessible from this single building block.
Conclusion
(5-Fluoro-2-methoxypyridin-4-yl)methanol is more than just a chemical reagent; it is a strategically designed building block that offers a direct and efficient route to novel agrochemical candidates. By providing a stable, fluorinated pyridine core pre-functionalized with a versatile synthetic handle and a metabolic blocking group, it allows researchers to bypass multiple synthetic steps and focus on the crucial diversification of the molecule. The robust protocols provided herein demonstrate the straightforward conversion of this alcohol into key intermediates, paving the way for the rapid generation of libraries of potential herbicides, fungicides, and insecticides. Its inherent design, grounded in established principles of medicinal and agrochemical chemistry, makes it an exceptionally valuable tool for any organization aiming to accelerate its discovery pipeline.
References
-
ResearchGate. Reaction scheme showing the synthesis of 4-(hydroxymethyl) pyridine-2,6-dicarboxylic acid (1). Available at: [Link]
-
Jeschek, M. (2024). Recent developments in fluorine‐containing pesticides. ResearchGate. Available at: [Link]
-
O'Hagan, D. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
NIH. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Available at: [Link]
-
ACS Publications. The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
-
Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. Available at: [Link]
-
ResearchGate. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available at: [Link]
-
NIH. Reductive Hydroxymethylation of 4‐Heteroarylpyridines. Available at: [Link]
-
ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available at: [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available at: [Link]
-
RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation. Available at: [Link]
-
PubMed. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Available at: [Link]
-
MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]
-
MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Available at: [Link]
-
Re Soil Foundation. (2022). Flour-based pesticides hit the market as scientists are concerned. Available at: [Link]
-
Yale Chemistry. PS5. Available at: [Link]
-
ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
Wikipedia. 4-Pyridone. Available at: [Link]
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
Sources
- 1. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Derivatization of (5-Fluoro-2-methoxypyridin-4-yl)methanol in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[3] The strategic derivatization of pyridine-based molecules is a fundamental approach in structure-activity relationship (SAR) studies, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[4][5]
This guide focuses on (5-Fluoro-2-methoxypyridin-4-yl)methanol, a versatile building block for SAR exploration. The substituents on this scaffold are not arbitrary; the 2-methoxy group can influence the electronic nature and metabolic stability of the ring, while the 5-fluoro substituent can significantly impact binding affinity, metabolic stability, and pKa, thereby modulating the overall druglike properties of the resulting compounds.[3][6] The primary alcohol at the 4-position serves as a key handle for introducing a diverse array of chemical functionalities, allowing for a systematic investigation of how different substituents in this region impact biological activity.
This document provides detailed protocols for the derivatization of (5-Fluoro-2-methoxypyridin-4-yl)methanol, focusing on the synthesis of ether and ester libraries. Additionally, it explores the potential for nucleophilic aromatic substitution at the 5-fluoro position, offering a dual strategy for comprehensive SAR studies. The overarching goal is to equip researchers in drug discovery with the practical knowledge to generate diverse chemical matter for biological screening.
Strategic Overview of Derivatization
The derivatization strategy for (5-Fluoro-2-methoxypyridin-4-yl)methanol is twofold, targeting both the hydroxymethyl group and the pyridine ring itself. This approach allows for a comprehensive exploration of the chemical space around the core scaffold.
Caption: Overall derivatization strategy for SAR studies.
Part 1: Derivatization of the Hydroxymethyl Group
The primary alcohol of (5-Fluoro-2-methoxypyridin-4-yl)methanol is an ideal site for introducing a wide range of functionalities to probe interactions with biological targets. Ether and ester linkages are common motifs in drug molecules and can be readily synthesized through well-established methodologies.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
Temperature: The reaction is typically started at a low temperature to control the initial exothermic deprotonation and then warmed to drive the SN2 reaction to completion.
Experimental Protocol:
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[8] This method is particularly useful for acid-sensitive substrates.[9]
Causality Behind Experimental Choices:
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[9]
-
Solvent: Dichloromethane (DCM) is a common aprotic solvent for this reaction.
Experimental Protocol:
Caption: Workflow for Steglich esterification.
Step-by-Step Methodology:
-
To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) at 0 °C, add EDC (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Derivatization of the Pyridine Ring
The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), providing an avenue to introduce diverse functionalities directly onto the pyridine core. This is particularly effective with electron-withdrawing groups on the ring, and the pyridine nitrogen itself facilitates this transformation.[10]
Nucleophilic Aromatic Substitution with Amines and Thiols
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to deprotonate the nucleophile (amine or thiol) and neutralize the HF generated during the reaction.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the cation while leaving the anion nucleophile reactive.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the SNAr reaction.
Experimental Protocol:
Step-by-Step Methodology:
-
To a solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) and the desired amine or thiol (1.5 eq) in DMSO (0.3 M), add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 3: Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity. A combination of NMR spectroscopy and mass spectrometry is typically employed.
| Technique | Purpose | Key Observations for (5-Fluoro-2-methoxypyridin-4-yl)methanol Derivatives |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the introduced alkyl or acyl groups. Shifts in the signals of the methylene protons adjacent to the newly formed ether or ester linkage. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Appearance of new carbon signals from the added moiety. |
| ¹⁹F NMR | Confirmation of the fluorine-containing scaffold and detection of substitution at the 5-position. | A singlet or multiplet in the characteristic range for fluoropyridines.[8] Disappearance of the fluorine signal in SNAr products. |
| LC-MS | Purity assessment and determination of molecular weight. | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion.[11] |
Table 1: Analytical Techniques for Characterization.
Part 4: Application in SAR Studies - A Kinase Inhibitor Perspective
Substituted pyridines are a prominent class of kinase inhibitors.[4][12] The derivatization of (5-Fluoro-2-methoxypyridin-4-yl)methanol can be strategically employed to probe the binding pocket of a target kinase.
-
4-Alkoxymethyl and 4-Acyloxymethyl Groups: These groups can extend into solvent-exposed regions of the ATP binding site, and their size, polarity, and hydrogen bonding capacity can be fine-tuned to enhance potency and selectivity. For example, introducing a basic amine in the ether side chain could form a salt bridge with an acidic residue like aspartate in the kinase hinge region.
-
5-Position Substituents: Replacing the 5-fluoro atom with different amine or thiol substituents can modulate interactions with the "gatekeeper" residue and the surrounding hydrophobic pocket. The electronic nature of the substituent at this position can also influence the pKa of the pyridine nitrogen, affecting its ability to act as a hinge-binding motif. For instance, an SAR study on pyrazolopyridines as kinase inhibitors demonstrated that a 4-fluorophenyl substituent was optimal for activity.[12]
The synthesized library of derivatives would be screened in biochemical and cellular assays to determine their inhibitory activity (e.g., IC₅₀ values). The resulting data would then be used to build a comprehensive SAR model, guiding the design of next-generation inhibitors with improved properties.
References
-
Hagmann, W.K. The many roles for fluorine in medicinal chemistry. J. Med. Chem.2008 , 51, 4359–4369. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17, 522-524. [Link]
-
Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. April 2017. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. 2014 . [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Pavia, D.L.; Lampman, G.M.; Kriz, G.S.; Vyvyan, J.R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]
-
Silverstein, R.M.; Webster, F.X.; Kiemle, D.J.; Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
-
MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. 2022 . [Link]
-
MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). 2023 . [Link]
-
ResearchGate. Structure‐activity relationship (SAR) and substitution patterns of... 2021 . [Link]
-
YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. 2023 . [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. 2025 . [Link]
-
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][13][14]triazine-based VEGFR-2 kinase inhibitors. 2010 . [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. 1985 . [Link]
-
RSC Publishing. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. 2021 . [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. 2022 . [Link]
-
University of Richmond. Williamson Ether Synthesis Procedure. [Link]
-
NIH. Concerted Nucleophilic Aromatic Substitution Reactions. 2018 . [Link]
-
NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. 2020 . [Link]
-
PubMed. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. 2016 . [Link]
-
RSC Publishing. A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. 2023 . [Link]
-
ResearchGate. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. 2023 . [Link]
-
PubMed. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. 2023 . [Link]
-
Ultrafast 19F MAS NMR 090222 revised. [Link]
-
NIH. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. 2023 . [Link]
-
NIH. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. 2022 . [Link]
-
MDPI. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. 2017 . [Link]
-
NIH. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. 2023 . [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. 2021 . [Link]
-
NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021 . [Link]
-
ACS Publications. Synthesis and Identification of[6][8][15]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. 2019 . [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Cambridge Open Engage. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. 2024 . [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2025 . [Link]
-
Williamson Ether Synthesis. [Link]
-
Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. 2004 . [Link]
-
RSC Publishing. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. 2020 . [Link]
-
YouTube. Williamson Ether Synthesis. 2018 . [Link]
-
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 2021 . [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols: The Strategic Use of (5-Fluoro-2-methoxypyridin-4-yl)methanol in the Synthesis of Potent c-Met Kinase Inhibitors
Introduction: Targeting the c-Met Signaling Pathway in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development and tissue regeneration.[1] However, aberrant activation of this pathway, through genetic mutations, gene amplification, or protein overexpression, is a well-documented driver of tumorigenesis, metastasis, and acquired resistance to cancer therapies in a variety of human malignancies.[2][3] This makes c-Met a highly attractive and validated target for the development of novel anticancer agents.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of c-Met have emerged as a promising therapeutic strategy.[1]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of a key heterocyclic building block, (5-Fluoro-2-methoxypyridin-4-yl)methanol , in the synthesis of potent and selective c-Met inhibitors. We will delve into the rationale behind its use, provide a representative synthetic protocol, and discuss the structure-activity relationship (SAR) insights gleaned from the incorporation of this specific moiety.
The c-Met Signaling Cascade: A Rationale for Targeted Inhibition
The binding of HGF to the extracellular domain of the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within its intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[4] Dysregulation of c-Met signaling can lead to uncontrolled cell growth and the invasive phenotypes characteristic of metastatic cancer.[1] Therefore, inhibiting the kinase activity of c-Met is a direct approach to attenuate these oncogenic signals.
The Role of (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Privileged Scaffold
The selection of (5-Fluoro-2-methoxypyridin-4-yl)methanol as a synthetic precursor is a strategic choice rooted in established principles of medicinal chemistry. The substituted pyridine ring is a common motif in kinase inhibitors, often serving to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5]
Structure-Activity Relationship (SAR) Insights:
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule. Its high electronegativity can alter the pKa of nearby functional groups, potentially enhancing binding affinity and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.[6] In the context of pyridine-containing inhibitors, a fluorine substituent can fine-tune the electronic properties of the ring, influencing its interaction with the kinase.
-
Methoxy Group: The methoxy group at the 2-position of the pyridine ring can also play a critical role. It can act as a hydrogen bond acceptor and its steric bulk and electronic effects can influence the overall conformation of the inhibitor, promoting a favorable binding mode within the c-Met active site. Studies on pyridine derivatives have shown that the presence and position of methoxy groups can enhance antiproliferative activity.
-
Methanol Moiety: The methanol group serves as a versatile chemical handle for coupling with a core scaffold, such as a quinoline or quinazoline ring system. This is typically achieved through an ether linkage, a common structural feature in many c-Met inhibitors.
Synthetic Protocol: A Representative Synthesis of a Quinoline-based c-Met Inhibitor
The following protocol outlines a representative synthesis of a potent quinoline-based c-Met inhibitor, adapted from methodologies described in the patent literature for educational and research purposes.[7] This multi-step synthesis culminates in the coupling of the (5-Fluoro-2-methoxypyridin-4-yl)methanol intermediate with a functionalized quinoline core.
Part 1: Synthesis of the Quinoline Core Intermediate
Step 1a: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
-
To a flask charged with 6,7-dimethoxy-quinolin-4-ol, add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinoline.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.
Step 1b: Synthesis of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
-
In a reaction vessel, dissolve 4-aminophenol in a high-boiling point solvent such as pyridine or N-methyl-2-pyrrolidone (NMP).
-
Add 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction for the disappearance of starting materials.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane or ether to remove residual starting materials.
-
Dry the solid under vacuum to afford 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine. This intermediate can be further purified by column chromatography if necessary.
Part 2: Synthesis and Coupling of the Pyridine Moiety
Step 2a: Activation of (5-Fluoro-2-methoxypyridin-4-yl)methanol
This step converts the hydroxyl group into a better leaving group for the subsequent nucleophilic substitution.
-
Dissolve (5-Fluoro-2-methoxypyridin-4-yl)methanol in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Slowly add thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS indicates complete conversion.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. The resulting crude 4-(chloromethyl)-5-fluoro-2-methoxypyridine or its mesylated analogue is often used directly in the next step without further purification.
Step 2b: Coupling to Form the Final c-Met Inhibitor
-
To a solution of 4-(6,7-dimethoxy-quinolin-4-yloxy)-phenylamine (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add the activated pyridine intermediate from Step 2a (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate, to yield the final c-Met inhibitor.
Data Presentation and Biological Evaluation
The efficacy of newly synthesized c-Met inhibitors is typically assessed through a series of in vitro and in vivo assays.
In Vitro Kinase and Cellular Assays
A primary biochemical assay is performed to determine the half-maximal inhibitory concentration (IC₅₀) against the isolated c-Met kinase enzyme. Cellular assays are then conducted using cancer cell lines that are known to have amplified or mutated c-Met, such as MKN-45 (gastric carcinoma) or U-87 MG (glioblastoma), to assess the compound's ability to inhibit c-Met phosphorylation and downstream signaling, as well as its anti-proliferative effects.
| Compound | c-Met Kinase IC₅₀ (nM) | MKN-45 Cell Proliferation IC₅₀ (nM) | Reference |
| Cabozantinib | 1.3 | 8.0 | [3] |
| Foretinib | 0.4 | 3.0 | [3] |
| Compound 21b (Example) | <1.0 | 10-50 (estimated) | [8] |
| TS-41 (Example) | 0.26 | 1480-2760 | [9] |
Table 1: Representative biological activity data for selected c-Met inhibitors. The data for Compound 21b and TS-41 are provided as examples of potent inhibitors containing related structural motifs.
Western Blot Analysis
To confirm target engagement within a cellular context, Western blot analysis is a crucial experiment. Cells are treated with the inhibitor, and cell lysates are probed with antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met. A potent inhibitor will show a dose-dependent decrease in the p-cMet signal relative to the total c-Met level.[9]
Conclusion
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a highly valuable and strategically designed building block for the synthesis of potent c-Met kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, contributes favorably to the pharmacokinetic and pharmacodynamic properties of the final compounds. The synthetic protocols outlined herein provide a robust framework for researchers to access novel chemical matter targeting the HGF/c-Met signaling pathway. The continued exploration of inhibitors derived from this and similar scaffolds holds significant promise for the development of next-generation targeted therapies for a broad range of cancers.
References
-
Tang, S., Sun, C., He, X., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 263, 115939. Available from: [Link]
-
El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 12(1), 20058. Available from: [Link]
-
Yadav, A., Kumar, R., Singh, P., et al. (2013). c-Met inhibitors. Medical Oncology, 30(2), 551. Available from: [Link]
-
Feng, Y. J., Ren, Y. L., Zhao, L. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel α‐Acyloxycarboxamide‐Based Derivatives as c‐Met Inhibitors. Chinese Journal of Chemistry, 39(8), 2241-2250. Available from: [Link]
-
Ma, P., He, L., Zhang, J., et al. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules, 27(17), 5359. Available from: [Link]
-
Chu, C., Rao, Z., Pan, Q., & Zhu, W. (2022). An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(5), 497-513. Available from: [Link]
- Bannen, L. C., Chan, D. S. M., Forsyth, T. P., et al. (2009). c-Met modulators and methods of use. U.S. Patent No. 7,579,473 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, X., Li, Z., Niu, D., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available from: [Link]
-
ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met inhibitor (1). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). C-Met inhibitors – Knowledge and References. Retrieved from [Link]
-
Di-donna, A., G. G., Gallorini, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4287. Available from: [Link]
-
Karmacharya, U., Guragain, D., Chaudhary, P., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. Available from: [Link]
- AbbVie Inc. (2020). Salts and crystalline forms of an apoptosis-inducing agent. U.S. Patent No. 10,730,873 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, X., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available from: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
Sources
- 1. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of N-Alkylated Pyridines in Drug Discovery
N-alkylated pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the pyridine nitrogen can profoundly influence a molecule's pharmacological profile, modulating its potency, selectivity, metabolic stability, and pharmacokinetic properties. (5-Fluoro-2-methoxypyridin-4-yl)methanol is a valuable building block in drug discovery, incorporating a fluorinated and methoxylated pyridine ring, functionalities known to enhance metabolic stability and binding affinity. The development of a robust and selective N-alkylation protocol for this substrate is therefore of significant interest to researchers engaged in the synthesis of novel therapeutics.
This application note provides a detailed guide to the N-alkylation of (5-Fluoro-2-methoxypyridin-4-yl)methanol, addressing the key challenge of chemoselectivity between the pyridine nitrogen and the primary alcohol of the 4-hydroxymethyl substituent. Two primary strategies are presented: a direct, one-step N-alkylation and a more robust, two-step protection-alkylation-deprotection sequence.
Mechanistic Considerations: The N- vs. O-Alkylation Challenge
The N-alkylation of (5-Fluoro-2-methoxypyridin-4-yl)methanol proceeds via a nucleophilic substitution (SN2) reaction. The pyridine nitrogen, being a relatively soft nucleophile, attacks the electrophilic carbon of an alkylating agent, displacing a leaving group. However, the presence of the primary alcohol in the 4-position introduces a competing nucleophile, the hydroxyl group, which can lead to O-alkylation and the formation of undesired ether byproducts.[1]
The regioselectivity of the alkylation is influenced by several factors, including the relative nucleophilicity of the pyridine nitrogen and the alcohol oxygen, the nature of the base and solvent, and the choice of the alkylating agent. The pyridine nitrogen's nucleophilicity is enhanced by the electron-donating methoxy group at the 2-position. Conversely, the electron-withdrawing fluorine atom at the 5-position will slightly diminish this effect. While direct N-alkylation can be achieved under specific conditions, a more universally applicable and selective method involves the temporary protection of the hydroxyl group.
Experimental Protocols
Two primary protocols are presented for the N-alkylation of (5-Fluoro-2-methoxypyridin-4-yl)methanol. Protocol 1 outlines a direct alkylation method, which may be suitable for certain alkylating agents and requires careful optimization. Protocol 2 describes a more general and often higher-yielding approach involving the protection of the primary alcohol as a silyl ether.
Protocol 1: Direct N-Alkylation
This method leverages the intrinsic nucleophilicity of the pyridine nitrogen, aiming for selective alkylation without protection of the hydroxyl group. This approach is often successful with more reactive alkylating agents and under carefully controlled conditions.
Materials:
-
(5-Fluoro-2-methoxypyridin-4-yl)methanol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3 x) and then with brine (1 x) to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridine nitrogen to a small extent, thereby increasing its nucleophilicity.[2] DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the carbonate and the pyridine nitrogen.[2]
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting material. A larger excess should be avoided to minimize potential side reactions, including O-alkylation.
Protocol 2: N-Alkylation via Silyl Ether Protection
This two-step protocol offers a more robust and generally applicable method for the selective N-alkylation of (5-Fluoro-2-methoxypyridin-4-yl)methanol by temporarily masking the reactive hydroxyl group as a silyl ether. tert-Butyldimethylsilyl (TBS) ethers are particularly useful as they are stable to a wide range of reaction conditions, including the basic conditions used for N-alkylation, and can be selectively removed.[3][4][5]
Part A: Protection of the Hydroxyl Group
Materials:
-
(5-Fluoro-2-methoxypyridin-4-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude TBS-protected intermediate is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary.
Part B: N-Alkylation of the Silyl-Protected Intermediate
Materials:
-
Crude or purified (5-fluoro-2-methoxypyridin-4-yl)methoxymethyl-tert-butyldimethylsilane
-
Alkyl halide
-
Potassium carbonate, anhydrous
-
DMF, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the TBS-protected starting material in place of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Part C: Deprotection of the Silyl Ether
Materials:
-
N-alkylated, TBS-protected product
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude N-alkylated, TBS-protected product in THF.
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Protecting Group: Silyl ethers are excellent protecting groups for alcohols as they are readily formed, stable under a variety of conditions (including basic N-alkylation), and can be cleaved under mild conditions using a fluoride source.[3][6][7]
-
Deprotection: TBAF is a common and effective reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[6]
Data Presentation
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Protection/Deprotection |
| Key Reagents | K₂CO₃, Alkyl Halide | 1. TBSCl, Imidazole2. K₂CO₃, Alkyl Halide3. TBAF |
| Number of Steps | 1 | 3 |
| Selectivity | Variable, potential for O-alkylation | High N-selectivity |
| Generality | May require optimization for each alkylating agent | Generally applicable to a wider range of alkylating agents |
| Overall Yield | Potentially lower due to side products and purification challenges | Often higher due to cleaner reactions |
Visualization of Experimental Workflow
Caption: Workflow diagram comparing the direct N-alkylation and the protection-based strategy.
Conclusion and Field-Proven Insights
For researchers in drug discovery and development, the choice between a direct and a protection-based N-alkylation strategy will depend on the specific alkylating agent, the scale of the reaction, and the desired purity of the final compound. While the direct approach (Protocol 1) is more atom- and step-economical, it may require significant optimization to achieve high selectivity and yield, particularly with less reactive alkylating agents.
The protection-alkylation-deprotection sequence (Protocol 2) is a more robust and generally applicable method. Although it involves more steps, the cleaner reaction profiles and higher overall yields often make it the preferred choice, especially in the early stages of drug discovery where material conservation and product purity are paramount. The use of silyl ether protecting groups is a well-established and reliable technique in organic synthesis.
Ultimately, the selection of the most appropriate protocol will be guided by empirical evaluation. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate and alkylating agent combination.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191.
-
Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1–28.
-
Comins, D. L.; Dehghani, A. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Lett.1994 , 35 (29), 5279–5282.
- Goker, H.; Tuncbilek, M.; Ertan, R.; Leoncini, F.; Altanlar, N. N-Alkylation of Some Imidazopyridines. FABAD J. Pharm. Sci.2007, 32, 131-138.
-
Hart, L. S.; Killen, C. R. J.; Saunders, K. D. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation. J. Chem. Soc., Chem. Commun.1979 , (1), 24-25.
-
D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chem. Soc. Rev.2007 , 36 (7), 1095–1108.
-
Chung, N. M.; Tieckelmann, H. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. J. Org. Chem.1970 , 35 (8), 2517–2521.
-
Kundu, N. G.; Schmitz, S. A. N-Alkylated derivatives of 5-fluorouracil. J. Pharm. Sci.1982 , 71 (8), 935–938.
-
Conreaux, D.; Bossharth, E.; Monteiro, N.; Desbordes, P.; Balme, G. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthesis2006 , 2006 (15), 2535-2539.
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.
-
Pearson. Side-Chain Reactions of Substituted Pyridines.
-
Chemistry LibreTexts. 16: Silylethers.
-
PubMed. N- vs. O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
-
Trade Science Inc. Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6.
-
Master Organic Chemistry. Protecting Groups For Alcohols.
-
Chad's Prep. 12.5 Protecting Groups for Alcohols | Organic Chemistry.
-
Organic Preparations and Procedures Daily. Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine.
-
ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide.
-
Chemistry LibreTexts. Formation of Silyl Ethers.
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
-
ResearchGate. Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers.
-
Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives.
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
High-Performance Liquid Chromatography (HPLC) Purification of (5-Fluoro-2-methoxypyridin-4-yl)methanol Derivatives: A Method Development Guide and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoro-2-methoxypyridin-4-yl)methanol and its derivatives are crucial heterocyclic building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] Achieving high purity of these intermediates is paramount for the integrity of downstream applications, including compound screening, clinical trials, and final drug substance manufacturing.[2] This application note provides a comprehensive guide to developing a robust reversed-phase HPLC (RP-HPLC) purification method for this class of compounds. We delve into the causal reasoning behind chromatographic choices, present a detailed step-by-step protocol, and offer troubleshooting insights to overcome common challenges such as peak tailing, which is often associated with basic pyridine moieties.[3]
Introduction: The Chromatographic Challenge
The target molecule, (5-Fluoro-2-methoxypyridin-4-yl)methanol, possesses a unique combination of chemical properties that dictate the HPLC purification strategy. Understanding these properties is the foundation for rational method development.
-
Basicity: The nitrogen atom in the pyridine ring (pKa ≈ 5-6) is basic and can interact strongly with acidic residual silanol groups on the surface of traditional silica-based HPLC columns.[3][4] This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and purity.
-
Polarity: The presence of the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups imparts a moderate to high degree of polarity to the molecule. This influences its retention behavior in reversed-phase chromatography, where the stationary phase is non-polar.[5]
-
Aromaticity: The pyridine ring allows for π-π interactions with specific stationary phases, such as phenyl-based columns, offering an alternative selectivity mechanism to traditional alkyl phases.[6]
This guide will systematically address these characteristics to build an efficient and scalable purification method.
Foundational Method Development
The goal of method development is to achieve optimal resolution between the target compound and its impurities with symmetrical peak shapes, all within a reasonable timeframe.[7] Reversed-phase HPLC is the technique of choice for this class of polar aromatic compounds.[8]
Column Selection: The Core of the Separation
Choosing the correct stationary phase is the most critical factor influencing separation selectivity.[9][10] Given the basic nature of the analyte, mitigating silanol interactions is a primary concern.
| Stationary Phase | USP Code | Primary Interaction | Rationale & Justification |
| C18 (End-capped) | L1 | Hydrophobic | The industry standard and a robust starting point. High-purity silica with exhaustive end-capping is crucial to shield residual silanols and prevent peak tailing.[11] |
| Polar-Embedded Phase | N/A | Hydrophobic & Polar | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which shields silanols and provides alternative selectivity for polar analytes. Compatible with highly aqueous mobile phases.[3][12] |
| Phenyl-Hexyl | L11 | Hydrophobic & π-π | The phenyl group offers π-π stacking interactions with the pyridine ring, providing unique selectivity compared to alkyl chains. This can be particularly useful for separating structurally similar aromatic impurities.[3][6] |
For initial screening, a modern, high-purity, end-capped C18 column is recommended. If peak shape remains poor, a polar-embedded or phenyl-hexyl phase should be evaluated.
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase composition fine-tunes the separation by altering analyte retention and ionization state.[13]
Organic Modifier:
-
Acetonitrile (ACN): Generally provides lower backpressure and good UV transparency at low wavelengths. It is a strong eluting solvent in RP-HPLC.
-
Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor and acceptor. It is the preferred solvent for enhancing π-π interactions on phenyl columns.[6]
Aqueous Phase & pH Control: Controlling the mobile phase pH is essential for achieving symmetric peaks for basic compounds like pyridines.[13] By lowering the pH to 2.5-3.0, two critical events occur:
-
The pyridine nitrogen is protonated, making it more polar and consistently charged.
-
Residual silanol groups on the stationary phase are protonated, minimizing their capacity for strong ionic interactions with the analyte.[3]
| Additive | Typical Conc. | Pros | Cons |
| Formic Acid (FA) | 0.1% (v/v) | Volatile, MS-compatible, effective for pH control. | Less effective at eliminating very strong tailing compared to TFA. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong ion-pairing agent, excellent for eliminating tailing. | Suppresses MS signal, difficult to remove from fractions, can be corrosive. |
| Ammonium Formate | 10-20 mM | Provides buffering capacity, MS-compatible. | Non-volatile buffer salts can precipitate at high organic concentrations. |
Recommendation: Start with a mobile phase of Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B). This provides excellent peak shape for most pyridine derivatives and is compatible with mass spectrometry for fraction analysis.
HPLC Purification Workflow Diagram
The following diagram outlines the logical workflow from initial analytical method development to the final purified compound.
Caption: A decision-making guide for common HPLC purification issues.
Conclusion
The successful purification of (5-Fluoro-2-methoxypyridin-4-yl)methanol derivatives is readily achievable through a systematic and scientifically-grounded approach to RP-HPLC method development. By carefully selecting a modern, end-capped stationary phase and controlling the mobile phase pH with an acidic modifier like formic acid, researchers can overcome the inherent challenges posed by the basic pyridine nucleus. The protocol provided herein serves as a robust starting point, which can be further optimized to achieve the high levels of purity required for pharmaceutical research and development.
References
-
HELIX Chromatography. "HPLC Methods for analysis of Pyridine." [Link]
-
Cusumano, P., et al. (2020). "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." PubMed Central. [Link]
-
Waghmare, S. L., et al. (2022). "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate. [Link]
-
Kohl, S. D., & Yourd, E. R. (2002). "Reverse-phase HPLC method for measuring polarity distributions of natural organic matter." ACS Publications. [Link]
-
Reddy, A. V., et al. (2018). "2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties." New Journal of Chemistry. [Link]
-
Sagar, A. D. (2013). "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." Pharmaceutical Technology. [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development." [Link]
-
Shindina, A., et al. (2024). "Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate." National Institutes of Health. [Link]
- Google Patents.
-
Agilent. (2021). "How Do I Choose? A guide to HPLC column selection." [Link]
-
ResearchGate. "Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column." [Link]
-
Gritti, F., & Guiochon, G. (2019). "Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances." ACS Publications. [Link]
-
H.J. Ritchie, et al. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." [Link]
-
Chrom Tech, Inc. "Reverse Phase Chromatography Techniques." [Link]
Sources
- 1. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Synthesis of Hsp90 inhibitors using fluorinated pyridines
An Application Guide to the Rational Synthesis of Fluorinated Pyridine-Based Hsp90 Inhibitors
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1][2][3] Its inhibition leads to the degradation of these oncoproteins, making Hsp90 a compelling target for cancer therapy.[4][5] This application note provides a detailed guide for the synthesis of potent Hsp90 inhibitors based on a fluorinated pyridine scaffold. We delve into the scientific rationale for targeting Hsp90, the strategic role of fluorine in optimizing drug properties, and provide a detailed, field-proven protocol for the synthesis, purification, and characterization of a representative inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.
Introduction: Targeting the Hsp90 Chaperone Machinery
Hsp90 is a highly conserved molecular chaperone that facilitates the conformational maturation and activation of a wide array of client proteins.[2] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the stability of mutated and overexpressed oncoproteins such as HER2, B-RAF, and AKT, thereby supporting all major hallmarks of cancer.[3][6] This dependency makes cancer cells particularly vulnerable to Hsp90 inhibition.
The mechanism of Hsp90 function is an ATP-dependent cycle. Small molecule inhibitors that competitively bind to the N-terminal ATP-binding pocket disrupt this cycle.[1][5] This inhibition prevents the proper folding of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][5] This simultaneous takedown of multiple oncogenic pathways provides a powerful therapeutic strategy.[3][4]
The Strategic Advantage of Fluorinated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase and chaperone inhibitors due to its ability to form key hydrogen bonds and its versatile synthetic handles.[7][8] The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[9][10]
Key benefits of fluorination include:
-
Enhanced Potency: The high electronegativity of fluorine can modulate the electronics of the pyridine ring, potentially increasing the hydrogen-bond donor capacity of adjacent amine groups that make critical interactions within the Hsp90 active site.[6]
-
Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic degradation by cytochrome P450 enzymes.[11]
-
Increased Solubility and Permeability: Strategic fluorination can increase both the lipophilicity and aqueous solubility of a compound, improving its pharmacokinetic profile.[6]
-
Favorable Binding Interactions: Fluorine can engage in specific, favorable interactions with protein residues, such as orthogonal multipolar C–F···C=O interactions, further enhancing binding affinity.[12]
This guide focuses on leveraging these advantages through the synthesis of a fluorinated pyridine-based Hsp90 inhibitor.
Hsp90 Inhibition: Mechanism of Action
Hsp90 inhibitors function by blocking the chaperone cycle. The diagram below illustrates how ATP-competitive inhibitors occupy the N-terminal nucleotide-binding pocket, stalling the chaperone in an open conformation and preventing the binding and processing of client proteins.
Caption: Overall Synthetic Workflow.
Detailed Experimental Protocols
Disclaimer: All chemical synthesis should be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-amino-4-fluoropyridine (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to replace a chloro-substituent with a fluoride. [11]The nitro group in the starting material activates the ring for nucleophilic attack.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 2-amino-4-chloropyridine | 128.56 | 5.0 g | 38.9 mmol | Starting Material |
| Potassium Fluoride (KF) | 58.10 | 4.52 g | 77.8 mmol | Fluoride Source (spray-dried) |
| Kryptofix 222 | 376.49 | 1.47 g | 3.9 mmol | Phase-Transfer Catalyst |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - | Anhydrous Solvent |
Procedure:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chloropyridine (5.0 g), spray-dried potassium fluoride (4.52 g), and Kryptofix 222 (1.47 g).
-
Causality Note: Spray-dried KF is used to maximize its surface area and reactivity. Kryptofix 222 is a phase-transfer catalyst that complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
-
-
Reaction Setup: Add anhydrous DMSO (50 mL) to the flask. Place the flask under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and pentane. The disappearance of the starting material spot indicates reaction completion. [11]5. Work-up: Cool the reaction mixture to room temperature. Pour the mixture into distilled water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-amino-4-fluoropyridine as a solid.
Protocol 2: Synthesis of Final Fluorinated Hsp90 Inhibitor
This protocol involves coupling the fluorinated pyridine intermediate with a resorcinol-based side chain, a common pharmacophore for Hsp90 inhibitors that mimics the adenine portion of ATP.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 2-amino-4-fluoropyridine | 112.10 | 1.0 g | 8.9 mmol | From Protocol 1 |
| Substituted Resorcinol Acid | - | 1.1 eq | 9.8 mmol | Key Side Chain |
| HATU | 380.23 | 4.06 g | 10.7 mmol | Peptide Coupling Agent |
| DIPEA | 129.24 | 3.1 mL | 17.8 mmol | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF)| 73.09 | 40 mL | - | Anhydrous Solvent |
Procedure:
-
Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the substituted resorcinol acid (1.1 eq) in anhydrous DMF (20 mL).
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the acid formed during the reaction.
-
-
Coupling: Add a solution of 2-amino-4-fluoropyridine (1.0 g in 20 mL of DMF) dropwise to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
-
Work-up: Pour the reaction mixture into water (150 mL). A precipitate should form. If not, extract with ethyl acetate (3 x 50 mL).
-
Purification: Collect the solid precipitate by filtration or concentrate the combined organic extracts. Purify the crude material by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final pure compound.
Characterization and Data Analysis
The identity and purity of the final compound must be rigorously confirmed.
Self-Validation System:
-
1H and 19F NMR: To confirm the structure and the successful incorporation of fluorine.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.
Expected Data Summary:
| Analysis | Expected Outcome |
|---|---|
| Yield (Final Step) | 60-80% |
| Appearance | White to off-white solid |
| HPLC Purity | >95% |
| MS (ESI+) | Calculated [M+H]+, found ± 0.1 m/z |
| 19F NMR | Singlet or doublet corresponding to the aryl-fluoride |
Protocol 3: Biochemical Validation - Hsp90 Inhibition Assay
To confirm that the synthesized compound inhibits Hsp90, a biochemical assay is essential. A luciferase refolding assay is a common and reliable method. [13] Principle: This assay measures the ability of Hsp90 to refold chemically denatured firefly luciferase. In the presence of an effective Hsp90 inhibitor, refolding is blocked, and luciferase activity is diminished. [13] Procedure:
-
Denaturation: Denature firefly luciferase in a guanidine-HCl buffer.
-
Refolding Reaction: Dilute the denatured luciferase into a refolding buffer containing rabbit reticulocyte lysate (as a source of Hsp90 and co-chaperones), ATP, and varying concentrations of the synthesized inhibitor (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the reaction at 30 °C for 2 hours to allow for Hsp90-mediated refolding.
-
Activity Measurement: Add luciferin substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce Hsp90's refolding activity by 50%. This provides a quantitative measure of the compound's potency.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and validation of fluorinated pyridine-based Hsp90 inhibitors. By explaining the causality behind experimental choices and incorporating self-validating protocols, this guide equips researchers with the necessary tools to develop novel therapeutic agents targeting the Hsp90 chaperone. The strategic use of fluorination offers a powerful method to optimize the potency and pharmacokinetic properties of these inhibitors, paving the way for the next generation of targeted cancer therapies.
References
- MDPI. HSP90α and KLK6 Coregulate Stress-Induced Prostate Cancer Cell Motility.
- Chiosis, G., et al. Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
- National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- PubMed. Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines as potent inhibitors of the Hsp90 molecular chaperone.
- National Institutes of Health. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140.
- ResearchGate. Synthesis of purine derivatives (HSP90 inhibitors) from di‐aminopyrimidines.
- ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
- National Institutes of Health. Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity.
- National Institutes of Health. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage.
- National Institutes of Health. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review).
- ResearchGate. Fluorine in drug discovery: Role, design and case studies.
- MDPI. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives.
- ResearchGate. Chemical structures of Hsp90 inhibitors.
- MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
- National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ACS Publications. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization.
- National Institutes of Health. A Novel Class of Small Molecule Inhibitors of Hsp90.
- PubMed. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress.
- National Institutes of Health. Synthetic Strategies to Access Fluorinated Azoles.
- ResearchGate. Designing HSP90 inhibitor drugs against mutations profiles of cancer patients.
- University of Münster. New method for introducing fluorinated components into molecules.
- National Institutes of Health. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.
- PubMed. Identification and characterization of the antiplasmodial activity of Hsp90 inhibitors.
- ResearchGate. Review: Fluorine in Medicinal Chemistry.
- Molecular Cancer Research. Maximizing the Therapeutic Potential of HSP90 Inhibitors.
- Bentham Science. QSAR Studies to Predict Activity of HSP90 Inhibitors.
- ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds.
- PubMed. Hsp90 inhibitors: small molecules that transform the Hsp90 protein folding machinery into a catalyst for protein degradation.
- Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
- National Institutes of Health. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
Sources
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitors: small molecules that transform the Hsp90 protein folding machinery into a catalyst for protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines as potent inhibitors of the Hsp90 molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide actionable solutions to improve your reaction yields and product purity. This resource is designed to be a practical bench-side companion, offering in-depth technical advice and troubleshooting strategies.
Overview of Synthetic Strategies
The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical development, typically proceeds via the reduction of a corresponding carbonyl compound at the 4-position. The two most common precursors are 5-Fluoro-2-methoxypyridine-4-carboxylic acid or 5-Fluoro-2-methoxypyridine-4-carbaldehyde . The choice of starting material will dictate the selection of the reducing agent and the overall reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Troubleshooting Steps:
-
Temperature Control: For reductions with borane complexes, the temperature should be carefully controlled. Initial addition of the reducing agent is often done at 0 °C to manage the exotherm, followed by slowly warming to room temperature or gentle heating to drive the reaction to completion.[2]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation or side-product formation.
-
Concentration: Ensure that the concentration of your reactants is appropriate. Highly dilute conditions may slow down the reaction rate, while overly concentrated mixtures can lead to poor mixing and localized overheating.
-
-
-
Reagent and Solvent Purity:
-
Troubleshooting Steps:
-
Anhydrous Conditions: Many reducing agents, particularly boranes and lithium aluminum hydride, are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture will quench the reducing agent, leading to lower effective concentrations and reduced yields.[1][3]
-
Reagent Quality: Use freshly opened or properly stored reducing agents. The activity of hydride reagents can diminish over time with improper storage.
-
-
-
Inefficient Mixing:
-
Troubleshooting Steps:
-
In heterogeneous reactions (e.g., with solid reagents), ensure vigorous stirring to maximize the surface area contact between reactants.
-
-
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.
-
Insufficient Reducing Agent:
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For the reduction of a carboxylic acid to an alcohol with a borane reagent, a slight excess is typically required.
-
Incremental Addition: If the reaction stalls, a small, additional portion of the reducing agent can be added after re-evaluating the reaction progress with TLC or LC-MS.
-
-
-
Reaction Inhibition:
-
Troubleshooting Steps:
-
Impurity Scavenging: Impurities in the starting material can sometimes inhibit the reaction. Consider purifying the starting material if its purity is questionable.
-
-
Q3: My final product is contaminated with impurities. What are the common side products and how can I minimize them?
The formation of byproducts is a key challenge in achieving high purity.
-
Over-reduction:
-
Causality: Stronger reducing agents or harsh reaction conditions can lead to the reduction of other functional groups on the pyridine ring.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: For the reduction of a carboxylic acid in the presence of other sensitive groups, a milder reducing agent like a borane-THF complex is often preferred over stronger agents like LiAlH4.[4]
-
Temperature Control: Maintain a low reaction temperature to improve the chemoselectivity of the reduction.
-
-
-
Formation of Isomeric Byproducts:
-
Causality: In syntheses starting from precursors like 5-fluorouracil, N-methylated isomers can be common byproducts during the methoxylation step.[1]
-
Troubleshooting Steps:
-
Optimized Methylation: If you are preparing the methoxy-pyridine precursor, optimize the methylation conditions (solvent, temperature, methylating agent) to favor O-methylation over N-methylation.[1]
-
-
-
Purification Strategy:
-
Troubleshooting Steps:
-
Chromatography: Utilize column chromatography with a carefully selected eluent system to separate the desired product from closely related impurities. A gradient elution can be particularly effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[5]
-
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to (5-Fluoro-2-methoxypyridin-4-yl)methanol?
A: The most direct and common route is the reduction of either 5-Fluoro-2-methoxypyridine-4-carboxylic acid or 5-Fluoro-2-methoxypyridine-4-carbaldehyde. The carboxylic acid is a common commercially available starting material.
Q: Which reducing agent is best for converting the carboxylic acid to the alcohol?
A: A borane complex, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS), is a highly effective and chemoselective reagent for this transformation.[4] It readily reduces carboxylic acids while being less reactive towards many other functional groups.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Borane reagents are flammable and react violently with water. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, any intermediates, and the final product. The spots can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.
Q: What are the expected spectroscopic signatures for (5-Fluoro-2-methoxypyridin-4-yl)methanol?
A: In the ¹H NMR spectrum, you should expect to see a singlet for the methoxy group (around 3.9-4.1 ppm), a singlet for the benzylic protons of the methanol group (around 4.6-4.8 ppm), and distinct signals for the aromatic protons on the pyridine ring. The ¹⁹F NMR will show a signal characteristic of the fluorine atom on the pyridine ring. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Experimental Protocols
Protocol 1: Reduction of 5-Fluoro-2-methoxypyridine-4-carboxylic acid with Borane-THF
Objective: To synthesize (5-Fluoro-2-methoxypyridin-4-yl)methanol from the corresponding carboxylic acid.
Materials:
-
5-Fluoro-2-methoxypyridine-4-carboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 5-Fluoro-2-methoxypyridine-4-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | To control the initial exotherm and then allow the reaction to proceed to completion. |
| Solvent | Anhydrous THF | A suitable aprotic solvent that is compatible with the borane reagent. |
| Work-up | Methanol quench, followed by aqueous wash | To safely neutralize excess reagent and remove water-soluble byproducts. |
Visualizations
Reaction Pathway
Caption: Synthetic route from carboxylic acid to the target methanol.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Ragan, J. A., et al. (1999). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 76, 18. Available at: [Link]
-
Hodges, J. C., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry, 77(17), 7349–7357. Available at: [Link]
-
Graulich, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(33), 5519-5526. Available at: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). Notes - Reduction of Carbonyl Compounds with Pyridine Borane. ResearchGate. Available at: [Link]
- Beller, M., et al. (2012). Pyridine borane complexes. US Patent 8,106,200 B2.
-
Brown, H. C., & Cha, J. S. (1984). Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate. The Journal of Organic Chemistry, 49(5), 882-884. Available at: [Link]
-
Gagare, P. D., & Ramachandran, P. V. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Catalysts, 14(1), 60. Available at: [Link]
-
Procter, D. J., & Scott, P. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202112437. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important fluorinated pyridine intermediate. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Introduction to the Synthetic Strategy
The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol is typically achieved through a multi-step process. A common and logical route begins with a commercially available substituted pyridine, which is then elaborated to install the required functional groups, culminating in the reduction of a carbonyl group at the C4 position. The workflow presented here as a basis for our troubleshooting guide involves the conversion of a precursor, 5-fluoro-2-methoxyisonicotinic acid or its ester, to the desired primary alcohol using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Low Yield or Incomplete Reduction of the Isonicotinate Ester
Q: My reduction of methyl 5-fluoro-2-methoxyisonicotinate with LiAlH₄ is sluggish, and I'm isolating a significant amount of unreacted starting material. What could be the cause, and how can I improve the conversion?
A: This is a common issue when reducing esters, particularly those on electron-rich heterocyclic systems. Several factors can contribute to incomplete reduction.
-
Causality:
-
Reagent Quality and Stoichiometry: Lithium Aluminum Hydride (LiAlH₄) is extremely sensitive to moisture and can be deactivated by atmospheric water or residual moisture in the solvent or on the glassware. An insufficient molar equivalent of active LAH will lead to incomplete reaction.
-
Reaction Temperature: While many LAH reductions proceed at 0 °C to room temperature, some less reactive esters require elevated temperatures (refluxing THF) to achieve full conversion.
-
Solvent Purity: The use of anhydrous solvents, typically THF or diethyl ether, is critical. Any protic impurities will quench the LAH.
-
-
Troubleshooting & Optimization:
-
Verify LAH Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. It is common practice to use a slight excess (1.5-2.0 equivalents) to account for any deactivation.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under a nitrogen or argon atmosphere before use. Use freshly distilled anhydrous solvents.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to the reflux point of the solvent (for THF, this is approximately 66 °C) and monitor the reaction progress by TLC or LC-MS.
-
Reverse Addition: In some cases, adding the ester solution slowly to a suspension of LAH can maintain a higher effective concentration of the reducing agent and drive the reaction to completion.
-
Issue 2: Formation of a Major Byproduct with a Lower Molecular Weight
Q: I'm observing a significant byproduct that appears to be the result of demethylation. Is this a known side reaction with LiAlH₄, and how can I prevent it?
A: Yes, demethylation of methoxy-substituted pyridines and other aromatic systems can occur under certain reductive conditions, although it is less common with LAH at moderate temperatures.
-
Causality:
-
Mechanism of Demethylation: The aluminum hydride species can act as a Lewis acid, coordinating to the methoxy oxygen. This coordination makes the methyl group susceptible to nucleophilic attack by a hydride, although this is generally not a favored pathway. More aggressive demethylating agents like L-selectride or those requiring high temperatures are typically needed for efficient cleavage of aryl methyl ethers.[1] However, prolonged reaction times at elevated temperatures with excess LAH can sometimes lead to this side reaction. The resulting product would be (5-fluoro-2-hydroxypyridin-4-yl)methanol.
-
Workup Conditions: A highly acidic workup can also potentially promote hydrolysis of the methoxy group, although this is less likely to be the primary cause.
-
-
Preventative Measures:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive heating. Monitor the reaction closely, and once the starting material is consumed, proceed with the workup.
-
Use a Milder Reducing Agent: If demethylation is a persistent issue, consider alternative, less harsh reducing agents. However, many alternatives may not be potent enough to reduce the ester.
-
Careful Workup: Employ a standard Fieser workup, which involves the sequential, slow addition of water, followed by aqueous NaOH, and then more water.[1][2] This procedure helps to precipitate the aluminum salts in a granular form, avoiding strongly acidic or basic conditions that might promote side reactions.
-
Side Reaction Profile: Reduction of Methyl 5-fluoro-2-methoxyisonicotinate
| Potential Side Product | Structure | Plausible Cause | Prevention Strategy |
| 5-fluoro-2-methoxypyridine | Decarboxylation of the starting material or an intermediate. | Maintain moderate reaction temperatures; avoid strong acids. | |
| (5-fluoro-2-hydroxypyridin-4-yl)methanol | Demethylation of the methoxy group. | Avoid prolonged heating; use minimal excess of LAH. | |
| Over-reduction Products | Hydrogenolysis of the C-F or C-O bond. | Generally less common with LAH under standard conditions. |
Issue 3: Difficult Purification and Isolation of the Final Product
Q: My final product, (5-Fluoro-2-methoxypyridin-4-yl)methanol, is proving difficult to purify by column chromatography. It seems to be very polar and streaks on the column. What are some effective purification strategies?
A: The combination of the pyridine nitrogen and the primary alcohol makes this molecule quite polar, which can indeed make purification challenging.
-
Causality:
-
High Polarity: The hydroxyl and pyridine functional groups can interact strongly with the silica gel, leading to poor peak shape and difficult elution.
-
Formation of Aluminum Salt Emulsions: During the workup of LAH reactions, fine, gelatinous aluminum salts can form, which can trap the product and complicate extractions.
-
-
Purification & Isolation Protocol:
-
Optimized Workup: A proper Fieser workup is crucial to ensure the aluminum salts are easily filterable.[1][2] For a reaction with 'x' grams of LiAlH₄, the procedure is as follows:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.
-
Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.
-
The resulting granular precipitate can be removed by filtration through a pad of celite.
-
-
Column Chromatography Strategy:
-
Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% in the eluent) can help to reduce tailing by blocking the acidic silanol groups.
-
Solvent System: A gradient elution is often effective. Start with a less polar system (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity by adding methanol (e.g., progressing to 5-10% methanol in dichloromethane or ethyl acetate).
-
-
Alternative Purification:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a highly effective purification method.[3]
-
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-fluoro-2-methoxyisonicotinate
This protocol assumes the availability of 2-chloro-5-fluoro-4-cyanopyridine as a starting material.
-
Hydrolysis of the Nitrile: Reflux 2-chloro-5-fluoro-4-cyanopyridine with concentrated HCl to hydrolyze the nitrile to the carboxylic acid, 2-chloro-5-fluoroisonicotinic acid.
-
Esterification: React the resulting carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to form methyl 2-chloro-5-fluoroisonicotinate.
-
Methoxylation: Treat the methyl 2-chloro-5-fluoroisonicotinate with sodium methoxide in methanol. The methoxide will displace the chloride at the 2-position to yield the desired methyl 5-fluoro-2-methoxyisonicotinate. Purify by column chromatography.
Protocol 2: Reduction to (5-Fluoro-2-methoxypyridin-4-yl)methanol
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve methyl 5-fluoro-2-methoxyisonicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane). If the reaction is slow, gently heat to reflux until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and perform a Fieser workup as described in Issue 3 .
-
Isolation: Filter the aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by column chromatography on silica gel using a gradient of methanol in ethyl acetate.
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route to (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Troubleshooting Workflow for Low Yield in Reduction
Caption: Troubleshooting workflow for low reduction yield.
References
- University of Rochester. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a university chemistry department website.
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
- Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
- Medicines for All Institute. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University.
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from a university chemistry department website.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- University of Rochester. (n.d.). Purification: How To. Retrieved from a university chemistry department website.
Sources
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable molecules. Fluorinated pyridines are critical building blocks in pharmaceuticals and agrochemicals, but their purification can be far from straightforward.[1][2] This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format to help you navigate these complexities and achieve your desired purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the physicochemical properties of fluorinated pyridines and how they influence purification strategies.
Q1: How does fluorine substitution affect the basicity (pKa) of a pyridine ring, and what are the implications for purification?
A1: Fluorine is a highly electronegative atom, and its presence on a pyridine ring has a significant electron-withdrawing effect. This effect reduces the electron density on the nitrogen atom, making it less available to accept a proton. Consequently, fluorination lowers the basicity (pKa) of the pyridine.[3][4] For instance, the introduction of a single fluorine atom to an aliphatic amine can decrease the pKa by approximately 1.7 units.[3]
-
Implications for Purification:
-
Acid-Base Extraction: The reduced basicity can make standard acid-base extraction protocols less effective. A stronger acidic solution may be required to protonate the pyridine for extraction into the aqueous phase. Conversely, a stronger base might be needed to deprotonate the pyridinium ion for extraction back into an organic solvent.
-
Ion-Exchange Chromatography: The pKa is a critical parameter for developing methods in ion-exchange chromatography. A lower pKa means the compound will be protonated at a lower pH, which will affect its binding and elution from a cation-exchange column.
-
Reverse-Phase HPLC: In reverse-phase HPLC, operating the mobile phase at a pH close to the analyte's pKa can lead to peak broadening or splitting due to the compound existing in both ionized and non-ionized forms.[5] Understanding the pKa is crucial for selecting a suitable buffer system to ensure a consistent ionization state and sharp, symmetrical peaks.
-
Q2: What is "fluorophilicity," and how can it be leveraged for purification?
A2: "Fluorophilicity" refers to the tendency of highly fluorinated compounds to have low solubility in both hydrocarbon and aqueous solvents but high solubility in perfluorinated solvents. This property can be exploited for purification.
-
Leveraging Fluorophilicity:
-
Fluorous Solid-Phase Extraction (F-SPE): This technique uses a stationary phase with bonded perfluoroalkyl chains. A mixture is loaded onto the F-SPE cartridge, and non-fluorinated impurities can be washed away with a conventional organic solvent (e.g., methanol/water). The desired fluorinated compound is then eluted with a perfluorinated solvent.
-
Liquid-Liquid Extraction: A fluorous-organic biphasic system can be used for extraction. The fluorinated compound will preferentially partition into the fluorous phase, separating it from non-fluorinated impurities.
-
Q3: How does the position of the fluorine atom on the pyridine ring influence its polarity and chromatographic behavior?
A3: The position of the fluorine atom significantly impacts the molecule's dipole moment and overall polarity, which in turn dictates its chromatographic behavior.
-
Influence on Polarity and Chromatography:
-
2- and 6-Positions: Fluorine at these positions, adjacent to the nitrogen, has the strongest inductive electron-withdrawing effect, leading to a significant reduction in basicity and a change in the molecule's dipole moment.
-
4-Position: A fluorine atom at the 4-position (para to the nitrogen) can participate in resonance, which also influences the electron density of the ring.
-
Chromatographic Behavior: The change in polarity and the potential for specific interactions (like dipole-dipole) will alter the retention time in both normal-phase and reverse-phase chromatography. For example, in reverse-phase HPLC, increased polarity due to fluorination might lead to earlier elution, but this is not always the case, as other interactions can come into play.[6]
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of fluorinated pyridine compounds.
Chromatography
Q4: I'm observing significant peak tailing for my fluorinated pyridine compound in reverse-phase HPLC on a C18 column. What is the cause, and how can I fix it?
A4: Peak tailing for basic compounds like pyridines in reverse-phase HPLC is a common issue.[7][8] It's often caused by secondary interactions between the basic nitrogen atom of your compound and residual, acidic silanol groups on the silica surface of the C18 stationary phase.[7]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2-3), you can ensure that the residual silanol groups are protonated (Si-OH) and less likely to interact with your protonated pyridine. This is often the most effective solution.[7]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Consider using a column specifically designed for the analysis of basic compounds, which will have a more inert surface.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Consider a Different Stationary Phase: If the above steps don't resolve the issue, a pentafluorophenyl (PFP) stationary phase can be an excellent alternative to C18.[9][10] PFP columns offer different selectivity and can reduce tailing for basic compounds through mechanisms like dipole-dipole and π-π interactions.[9][10]
-
Q5: My fluorinated pyridine isomers are co-eluting on a standard C18 column. How can I improve their separation?
A5: Separating isomers is a common challenge. An effective approach is to use orthogonal chromatography, which employs different separation mechanisms to resolve compounds that are difficult to separate with a single method.[11][12][13]
-
Strategies for Isomer Separation:
-
Orthogonal Reversed-Phase Chromatography: Switch to a stationary phase with a different selectivity. A PFP column is a good first choice as it can separate isomers based on differences in their dipole moments and interactions with the electron-rich phenyl ring.[9][10]
-
Normal-Phase Chromatography: This technique separates compounds based on polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[14] The different polarities of the isomers may be more pronounced under these conditions, leading to better separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase.[15] It often provides unique selectivity for isomers and is particularly well-suited for preparative separations due to the ease of solvent removal. Columns with 2-ethylpyridine stationary phases are commonly used in SFC for the separation of basic compounds.[16][17][18]
-
Crystallization
Q6: I am struggling to crystallize my fluorinated pyridine compound. Are there any general guidelines?
A6: Crystallization is often a matter of trial and error, but the properties of fluorinated pyridines can offer some clues. The arrangement of molecules in the crystal lattice is influenced by the degree and position of fluorination.[19][20]
-
Crystallization Strategies:
-
Solvent Screening: A systematic screen of solvents with varying polarities is the first step. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Consider Co-crystals: If the compound is difficult to crystallize on its own, forming a co-crystal with another molecule can sometimes facilitate crystallization.
-
Salt Formation: If your compound is sufficiently basic, forming a salt (e.g., hydrochloride) can often improve its crystallinity.
-
Seeding: If you have a small amount of crystalline material, using it to seed a supersaturated solution can induce crystallization.
-
The crystal packing of fluorinated pyridines can change from a herringbone pattern to a parallel arrangement depending on the number of fluorine substituents.[19][20] This suggests that intermolecular interactions are highly sensitive to the fluorination pattern, which can be a key factor in selecting an appropriate crystallization solvent.
Experimental Protocols
Protocol 1: Orthogonal Screening for Isomer Separation
This protocol outlines a systematic approach to finding the best chromatographic conditions for separating challenging fluorinated pyridine isomers.
-
Primary Method (C18):
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (e.g., 254 nm).
-
Analysis: Assess the resolution of the isomers.
-
-
Orthogonal Method 1 (PFP):
-
Orthogonal Method 2 (Normal Phase):
-
Column: Silica (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate.
-
Gradient: 0-50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (e.g., 254 nm).
-
Analysis: This method provides an entirely different separation mechanism based on polar interactions with the silica surface.
-
Data Presentation
Table 1: Column Selection Guide for Fluorinated Pyridine Purification
| Stationary Phase | Primary Separation Mechanism | Best Suited For | Key Considerations |
| C18 | Hydrophobic Interactions | General purpose, initial screening. | Can exhibit peak tailing for basic compounds.[7] |
| PFP | Dipole-dipole, π-π, Hydrophobic | Halogenated compounds, isomers, aromatic compounds.[9][10] | Offers orthogonal selectivity to C18. |
| Silica | Adsorption (Polar Interactions) | Isomers with different polarities, non-polar compounds. | Requires non-polar mobile phases. |
| 2-Ethylpyridine | Multiple (for SFC) | Basic compounds, isomers. | Primarily used in Supercritical Fluid Chromatography (SFC).[16][17] |
Visualization
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Lozano, V., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Wang, Y., et al. (2016). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Unknown Author. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Zobel, H. P., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. [Link]
-
Santai, C. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Li, B., et al. (2007). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 72(25), 9844-9847. [Link]
-
De Goeyse, J., et al. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis, 111, 222-227. [Link]
-
Roslin, E., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
Gmeiner, W. H., & Ibeanu, G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]
-
Waters. (n.d.). HPLC Column Viridis SFC 2-Ethylpyridine. Waters. [Link]
-
Zha, Z., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 57(42), 13953-13957. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
- Unknown Author. (n.d.). Synthetic method for preparing pyridine N-oxide.
-
Unknown Author. (2025). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]
-
Brunelli, C., et al. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of Separation Science, 31(8), 1299-1306. [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
-
Wang, Y., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry, 21(34), 6927-6931. [Link]
-
Unknown Author. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Olsen, B. A., & Argentine, M. D. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
Zha, Z., et al. (2018). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 20(10), 3073-3077. [Link]
-
Biftu, T., & He, H. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5469. [Link]
-
Mosher, H. S., et al. (1953). PYRIDINE-N-OXIDE. Organic Syntheses, 33, 79. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]
-
Talik, T., & Talik, Z. (1956). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 34(4), 465-469. [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. [Link]
-
Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5122. [Link]
-
Unknown Author. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
-
Bio-Rad. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Zobel, H. P., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ResearchGate. [Link]
Sources
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. santaisci.com [santaisci.com]
- 12. researchgate.net [researchgate.net]
- 13. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 14. orgsyn.org [orgsyn.org]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. researchgate.net [researchgate.net]
- 17. 186004938 - HPLC Column Viridis SFC 2-Ethylpyridine Super Critical Fluid 250 mm 4.6 mm 5 µm 100 Å | Analytics-Shop [analytics-shop.com]
- 18. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acs.figshare.com [acs.figshare.com]
Technical Support Center: Optimizing Reaction Conditions for (5-Fluoro-2-methoxypyridin-4-yl)methanol
Welcome to the technical support center for the synthesis and optimization of (5-Fluoro-2-methoxypyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important chemical intermediate.
PART 1: Synthetic Routes & Protocol Optimization
The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol can be approached through several key synthetic strategies. The optimal choice will depend on the availability of starting materials, scale of the reaction, and the equipment at hand. Below, we detail the most common and effective routes.
Route 1: Reduction of 5-Fluoro-2-methoxyisonicotinic Acid or its Esters
This is a straightforward and high-yielding approach, contingent on the availability of the corresponding carboxylic acid or ester. The core of this method is the chemoselective reduction of the carboxyl group to a primary alcohol.
Causality Behind Experimental Choices: The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring or cleavage of the methoxy ether. Borane-based reagents are generally preferred for their high chemoselectivity for carboxylic acids in the presence of other reducible functional groups.
Experimental Protocol: Reduction of 5-Fluoro-2-methoxyisonicotinic Acid
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methoxyisonicotinic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH3·THF) (typically 1.5-2.0 eq) via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add aqueous HCl (e.g., 1 M) and stir for 30 minutes. Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Optimization of Key Parameters
| Parameter | Recommendation | Rationale |
| Reducing Agent | Borane-THF complex (BH₃·THF), Sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., I₂ or BF₃·OEt₂). | Boranes are highly selective for carboxylic acids. NaBH₄ alone is generally not strong enough to reduce carboxylic acids but can be activated. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Dioxane. | Aprotic ethereal solvents are ideal for borane reductions. |
| Temperature | Initial addition at 0 °C, followed by reflux. | Controlled addition at low temperature minimizes side reactions. Reflux is often necessary to drive the reaction to completion. |
| Stoichiometry | 1.5 - 2.0 equivalents of BH₃·THF. | An excess of the reducing agent ensures complete conversion of the starting material. |
Experimental Workflow Diagram
Caption: Workflow for the reduction of 5-Fluoro-2-methoxyisonicotinic acid.
Route 2: Grignard Reaction with a Suitable Electrophile
This route offers versatility but can be more challenging due to the sensitive nature of Grignard reagents, especially with heterocyclic systems.[1] One common approach involves the formation of a pyridyl Grignard reagent followed by reaction with formaldehyde.
Causality Behind Experimental Choices: The formation of the Grignard reagent is the most critical step. Anhydrous conditions are paramount, as any trace of water will quench the Grignard reagent. The choice of the starting halide and the method of magnesium activation can significantly impact the yield.
Experimental Protocol: Grignard Reaction with Formaldehyde
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of dry paraformaldehyde in THF.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Optimization of Key Parameters
| Parameter | Recommendation | Rationale |
| Starting Halide | 4-Bromo- or 4-Iodo-5-fluoro-2-methoxypyridine. | Bromides and iodides are more reactive than chlorides for Grignard formation. |
| Magnesium Activation | Iodine, 1,2-dibromoethane, or mechanical stirring. | A fresh, active magnesium surface is crucial for the initiation of the reaction. |
| Solvent | Anhydrous THF, Diethyl ether. | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Temperature | Gentle reflux for formation, 0 °C for reaction with formaldehyde. | Controlled temperature prevents side reactions like Wurtz coupling during formation and over-reaction with the electrophile. |
Experimental Workflow Diagram
Caption: Workflow for the Grignard synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
PART 2: Troubleshooting Guide (Q&A Format)
Q1: My reduction of 5-fluoro-2-methoxyisonicotinic acid is incomplete, and I recover a significant amount of starting material. What should I do?
A1:
-
Check the Quality of the Reducing Agent: Borane-THF solutions can degrade over time. Use a freshly opened bottle or titrate the solution to determine its exact molarity.
-
Increase the Amount of Reducing Agent: You may need to use a larger excess of the borane reagent. Try increasing the equivalents to 2.5 or 3.0.
-
Increase Reaction Time and/or Temperature: Some substrates are more resistant to reduction. Prolonging the reflux time or carefully increasing the temperature (if using a higher boiling point solvent like dioxane) can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Any moisture in the reaction will consume the borane reagent. Ensure your glassware is flame-dried and your solvent is anhydrous.
Q2: I am observing significant side-product formation in my Grignard reaction. How can I minimize this?
A2:
-
Low Temperature: Add the electrophile (formaldehyde) at a low temperature (0 °C or even -78 °C) to control the reactivity of the Grignard reagent and minimize side reactions.
-
Slow Addition: Add the electrophile slowly and dropwise to avoid localized high concentrations which can lead to side reactions.
-
Purity of Starting Materials: Ensure your starting halide is pure. Impurities can interfere with the Grignard formation and subsequent reactions.
-
Inverse Addition: In some cases, adding the Grignard reagent to a solution of the electrophile (inverse addition) can improve the yield and reduce side products.
Q3: The yield of my Grignard reaction is consistently low. What are the potential causes?
A3:
-
Poor Grignard Formation: This is the most common reason for low yields.
-
Magnesium Quality: Use high-quality magnesium turnings and ensure they are properly activated.[2]
-
Anhydrous Conditions: As mentioned, water is detrimental. Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Initiation Issues: If the reaction does not start, try adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required to initiate the reaction.
-
-
Wurtz Coupling: This is a common side reaction where two alkyl halides couple in the presence of the metal. Slow addition of the halide to the magnesium can help minimize this.
-
Reaction with the Pyridine Ring: The Grignard reagent can potentially react with the pyridine ring itself, although the electron-withdrawing fluorine atom may deactivate the ring somewhat to nucleophilic attack.
Q4: I'm having trouble purifying the final product, (5-Fluoro-2-methoxypyridin-4-yl)methanol. Any suggestions?
A4:
-
Column Chromatography: This is generally the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The polarity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.
-
Recrystallization: If the product is a solid and of sufficient purity after the initial work-up, recrystallization can be an effective purification method. Screen various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Acid-Base Extraction: As a pyridyl compound, your product is basic. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (5-Fluoro-2-methoxypyridin-4-yl)methanol?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[4] For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Are there any known stability issues with this compound?
Q3: What are the key safety precautions to take when working with the reagents involved in this synthesis?
A3:
-
Borane-THF: This is a flammable liquid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
Grignard Reagents: These are also highly flammable and water-reactive. Strict anhydrous conditions are necessary.
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a toxic and volatile substance. Paraformaldehyde is a solid source but should be handled in a fume hood.
-
Solvents: THF and diethyl ether are highly flammable.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Where can I source the starting materials?
A4: 5-Fluoro-2-methoxyisonicotinic acid is commercially available from several chemical suppliers.[7][8] The corresponding 4-halopyridine derivatives may also be commercially available or can be synthesized from the isonicotinic acid.
PART 4: Data Summary & Visualization
Table 1: Comparison of Synthetic Routes
| Route | Key Reagents | Pros | Cons | Typical Yields |
| Route 1: Acid Reduction | 5-Fluoro-2-methoxyisonicotinic acid, BH₃·THF | High chemoselectivity, straightforward procedure. | Requires borane reagents which are moisture-sensitive. | 70-90% |
| Route 2: Grignard Reaction | 4-Bromo-5-fluoro-2-methoxypyridine, Mg, Formaldehyde | Versatile, allows for the introduction of other functional groups. | Technically challenging, requires strict anhydrous conditions, potential for side reactions. | 40-60% |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]
-
Protheragen. (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
ResearchGate. (2007, August 9). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]
-
National Institutes of Health. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from [Link]
-
ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. Retrieved from [Link]
-
Chemsrc.com. (2025, February 5). 5-Fluoro-2-methoxyisonicotinic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
-
Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
Semantic Scholar. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. Retrieved from [Link]
-
National Institutes of Health. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Retrieved from [Link]
-
Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
National Institutes of Health. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Retrieved from [Link]
-
ResearchGate. (2008, August 6). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
YouTube. (2016, May 2). Practice Problem: Grignard Reactions. Retrieved from [Link]
-
YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]
-
Royal Society of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
-
ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. Retrieved from [Link]
-
MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- Google Patents. US3274206A - Process for the production of pyridine aldehydes.
-
Lapstone & Hammer. 5-Fluoro-2-methoxyisonicotinic acid. Retrieved from [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluoro-2-methoxyisonicotinic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Low Yield in Lithiation of Fluoropyridines
Welcome to the technical support center for the lithiation of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common challenges, particularly low reaction yields. This document is structured as a dynamic troubleshooting resource, moving from core principles to specific, actionable solutions in a question-and-answer format.
Core Principles: The "Why" Behind the Lithiation
Understanding the fundamentals of Directed ortho-Metalation (DoM) is paramount to troubleshooting. In this reaction, a strong organolithium base doesn't just randomly abstract a proton; it is guided to a specific position by a directing metalating group (DMG).[1][2]
For fluoropyridines, both the pyridine nitrogen and the fluorine atom act as coordinating sites for the lithium cation of the base (e.g., n-BuLi, LDA). This coordination brings the basic anion into close proximity to the C-H bond ortho (adjacent) to the directing group, facilitating a regioselective deprotonation.[3] The fluorine atom, being highly electronegative, also increases the acidity of the adjacent protons, making them more susceptible to abstraction.
FAQs: Further Insights
FAQ 1: Which lithiating agent is best for my purpose?
The choice depends on your substrate and desired outcome.
| Reagent | Primary Use | Pros | Cons |
| n-BuLi | Halogen-lithium exchange, deprotonation of very acidic protons. | Commercially available, inexpensive. | Highly nucleophilic, can cause side reactions with pyridines. [4] |
| s-BuLi / t-BuLi | Deprotonation requiring a stronger or more hindered base. | More basic and hindered than n-BuLi. | More nucleophilic/reactive, can be less selective. [5] |
| LDA | Directed ortho-metalation (DoM). | Strong base, sterically hindered, non-nucleophilic . [6][7] | Must be freshly prepared or from a high-quality commercial source. |
| Schlosser's Base | Metalation of weakly acidic C-H bonds. | Extremely high basicity. [8] | Can be less selective, harsh conditions. |
FAQ 2: Can additives improve my reaction?
Yes. Additives can play a crucial role.
-
LiCl: It is known to break up the dimeric and oligomeric aggregates of LDA in solution. [9]This can lead to more reactive monomeric LDA species, sometimes dramatically accelerating the rate of lithiation. [10]* TMEDA (Tetramethylethylenediamine): This chelating agent can coordinate to the lithium ion, increasing the basicity of the alkyllithium and often accelerating the reaction. However, it can also alter regioselectivity.
Key Experimental Protocols
Disclaimer: These protocols are intended for experienced researchers. Organolithium reagents are hazardous and must be handled with extreme care under an inert atmosphere using proper personal protective equipment.
Protocol 1: General Procedure for LDA-Mediated ortho-Lithiation of a Fluoropyridine
This protocol describes a standard procedure for the lithiation of a fluoropyridine at the ortho-position followed by quenching with an electrophile.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagents: Dissolve the fluoropyridine substrate (1.0 eq.) in anhydrous THF (concentration typically 0.1-0.5 M) in the reaction flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: In a separate dry syringe, draw up a solution of freshly prepared or titrated Lithium Diisopropylamide (LDA) (1.1 eq.). Add the LDA solution dropwise to the stirred substrate solution, ensuring the internal temperature does not rise above -70°C.
-
Lithiating: Stir the reaction mixture at -78°C for the time specified in your procedure (typically 1-2 hours). Successful lithiation often results in a color change.
-
Quenching: Add the electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78°C.
-
Warm-up & Work-up: After stirring for an appropriate time at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). [11]8. Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as silica gel column chromatography.
Protocol 2: Transmetalation to an Organozinc Species
This protocol is an extension of Protocol 1 for cases where the lithiated intermediate is unstable.
-
Follow Steps 1-5 from Protocol 1 to generate the lithiated fluoropyridine species.
-
Prepare Zinc Chloride Solution: In a separate, dry flask, suspend anhydrous zinc chloride (ZnCl₂) (1.2 eq.) in anhydrous THF. Note: ZnCl₂ is extremely hygroscopic and must be handled in a glovebox or dried rigorously under vacuum with heating.
-
Transmetalation: Add the ZnCl₂ solution (or slurry) via cannula or syringe to the stirred solution of the lithiated intermediate at -78°C.
-
Warming: Allow the reaction mixture to slowly warm to 0°C or room temperature. The transmetalation is typically rapid.
-
Subsequent Reaction: The resulting, more stable organozinc reagent can now be used in subsequent reactions, such as Negishi cross-coupling, often at higher temperatures than the organolithium would tolerate. [12]
References
-
OSTI.GOV. (n.d.). Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. Retrieved from [Link]
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467.
-
ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
- Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151.
-
ResearchGate. (n.d.). 2-Fluoropyridine: A novel electrolyte additive for lithium metal batteries with high areal capacity as well as high cycling stability. Retrieved from [Link]
-
ResearchGate. (n.d.). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]
- Strayer, M. E., et al. (2014). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 136(9), 3379–3394.
- Groves, J. T., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(6), 1029–1040.
-
Chemical Communications (RSC Publishing). (n.d.). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Synthesis Temperature on Morphological and Luminescent Properties of Lithium Fluoride Crystals. Retrieved from [Link]
-
MDPI. (2024). Fluorinated Fullerenes as Electrolyte Additives for High Ionic Conductivity Lithium-Ion Batteries. Retrieved from [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
CORE. (n.d.). Transmetallation of a Lithium Porphyrin with Iron(II). Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Lithiopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotonation of Chloropyridines Using Lithium Magnesates. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlosser's base. Retrieved from [Link]
-
Reddit. (n.d.). Lithiations Not Working : r/Chempros. Retrieved from [Link]
-
YouTube. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved from [Link]
-
Eldorado - Repository of the TU Dortmund. (n.d.). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium fluoride additive helps construct stable electrode-electrolyte interfaces to boost the performance of Mg-S batteries. Retrieved from [Link]
-
University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial suggestion of the Lochmann–Schlosser base's key metalation.... Retrieved from [Link]
-
PubMed. (2024). Insight into Fluoride Additives to Enhance Ammonia Production from Lithium-Mediated Electrochemical Nitrogen Reduction Reaction. Retrieved from [Link]
-
eDiss. (n.d.). Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
-
PubMed. (2022). Towards Substrate-Reagent Interaction of Lochmann-Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase. Retrieved from [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Schlosser's base - Wikipedia [en.wikipedia.org]
- 9. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. sites.wp.odu.edu [sites.wp.odu.edu]
Preventing decomposition of (5-Fluoro-2-methoxypyridin-4-yl)methanol during storage
Welcome to the technical support center for (5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS 1000895-80-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate during storage and handling. By understanding its potential decomposition pathways and implementing proper procedures, you can mitigate risks of degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (5-Fluoro-2-methoxypyridin-4-yl)methanol?
For maximal stability, (5-Fluoro-2-methoxypyridin-4-yl)methanol should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. It is crucial to maintain a dry, inert atmosphere (e.g., under argon or nitrogen) within the container to prevent oxidative and moisture-related degradation.
Q2: I've observed a change in the color of the material from white to yellowish. What could be the cause?
A yellowish discoloration is often indicative of degradation. The most probable cause is the oxidation of the benzylic alcohol group to the corresponding aldehyde, which can be further oxidized to a carboxylic acid.[1][2] These impurities can be colored and may also catalyze further decomposition. Exposure to air (oxygen) and light can accelerate this process.
Q3: Can I store solutions of (5-Fluoro-2-methoxypyridin-4-yl)methanol? If so, what solvents are recommended?
While it is always best to prepare solutions fresh, if short-term storage is necessary, use anhydrous, aprotic solvents such as acetonitrile or tetrahydrofuran (THF). Avoid protic solvents like methanol or water for prolonged storage, as they can participate in degradation reactions. Solutions should be stored under an inert atmosphere at 2-8°C and protected from light.
Q4: Is the fluorine atom on the pyridine ring stable?
The carbon-fluorine bond in fluorinated aromatic compounds is generally strong.[3] However, under certain conditions, such as the presence of strong nucleophiles or harsh acidic/basic conditions, nucleophilic aromatic substitution could potentially occur, leading to the displacement of the fluoride ion.[4][5][6] For standard storage conditions, this is a less common degradation pathway.
Q5: What about the stability of the methoxy group?
Aromatic methyl ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or HI) or with certain Lewis acids like BBr3.[7][8][9][10][11] Under recommended neutral storage conditions, cleavage of the methoxy group is unlikely.
Troubleshooting Guide: Decomposition Issues
This table outlines common problems, their probable causes based on chemical principles, and actionable solutions to maintain the integrity of your (5-Fluoro-2-methoxypyridin-4-yl)methanol.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | - Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and carboxylic acid, especially in the presence of air and light.[1][2][12][13][14][15] - Hygroscopicity: The compound may have absorbed moisture from the atmosphere, leading to clumping and potentially facilitating hydrolytic degradation. | - Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store in an amber vial or in a dark location. - Proper Sealing: Use containers with tight-fitting seals (e.g., PTFE-lined caps) to prevent moisture ingress. - Desiccation: Store vials within a desiccator containing a suitable drying agent. |
| Appearance of new peaks in analytical chromatograms (HPLC/GC) | - Oxidation Products: Formation of the corresponding aldehyde ((5-fluoro-2-methoxypyridin-4-yl)carbaldehyde) or carboxylic acid (5-fluoro-2-methoxyisonicotinic acid). - Hydrolysis/Ether Cleavage Products: Unlikely under standard conditions, but possible formation of the corresponding phenol if the methoxy group is cleaved.[7][8][9] - Polymerization: Acidic or basic impurities can sometimes catalyze polymerization. | - Confirm Identity: Use LC-MS or GC-MS to identify the mass of the impurity peaks and deduce their structures. - Purity Check: Re-evaluate the purity of the material before use. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary. - Review Handling Procedures: Ensure that all handling steps are performed under strictly anhydrous and inert conditions. |
| Inconsistent experimental results or loss of reactivity | - Reduced Purity: The presence of degradation products can lower the effective concentration of the starting material and may interfere with the intended reaction. | - Re-analyze Purity: Before each use, especially after prolonged storage, verify the purity of the compound using a validated analytical method (see Protocol 2). - Purification: If the purity is below the required specification for your experiment, purify the material. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for receiving and storing (5-Fluoro-2-methoxypyridin-4-yl)methanol to ensure its long-term stability.
Materials:
-
Vial of (5-Fluoro-2-methoxypyridin-4-yl)methanol
-
Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined screw caps
-
Parafilm or other sealing tape
-
Desiccator with a desiccant (e.g., silica gel)
-
Refrigerator (2-8°C)
Procedure:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Inert Environment: Transfer the original vial into a glove box or glove bag that has been purged with a dry, inert gas.
-
Aliquoting (Optional but Recommended): If you will be using small quantities over time, it is best to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Sealing: Tightly seal the vials with the PTFE-lined caps. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, CAS number, date of receipt/aliquoting, and any other relevant information.
-
Storage: Place the sealed vials inside a desiccator. Store the desiccator in a refrigerator at 2-8°C.
Protocol 2: Stability-Indicating Purity Analysis by HPLC
This method provides a framework for assessing the purity of (5-Fluoro-2-methoxypyridin-4-yl)methanol and detecting potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
(5-Fluoro-2-methoxypyridin-4-yl)methanol sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
-
Dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a 10 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (Pyridine and its derivatives typically have strong UV absorbance in this region).[3]
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Monitor for the appearance of new peaks over time, which would indicate degradation. The primary degradation product, the aldehyde, would be expected to have a slightly shorter retention time than the alcohol, while the carboxylic acid would be more polar and have a significantly shorter retention time.
-
Visualizing the Troubleshooting Process
To aid in diagnosing stability issues, the following flowchart outlines a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting decomposition of (5-Fluoro-2-methoxypyridin-4-yl)methanol.
References
-
Oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids. Chemical Communications (RSC Publishing). [Link]
-
Gas Chromatographic Separation of Substituted Pyridines. PubMed. [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]
-
Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Convenient and Eco-Friendly Method for the Conversion of Benzylic Alcohols into Aldehydes, Ketones, and Carboxylic Acids Using N. J-STAGE. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PubMed Central. [Link]
-
Effects of methyl and methoxy substituents on diaryl ether cleavage... ResearchGate. [Link]
-
Pyridine. Method number: PV2295. OSHA. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. AKJournals. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
-
Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]
-
Aldehyde synthesis by benzylic oxidation. Organic Chemistry Portal. [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]
-
Benzyl alcohol. Wikipedia. [Link]
-
Other Ether Cleavage Reactions. YouTube. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
-
Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. PubMed. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
Sources
- 1. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Poor Solubility of (5-Fluoro-2-methoxypyridin-4-yl)methanol Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges associated with (5-Fluoro-2-methoxypyridin-4-yl)methanol and its derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical properties of novel compounds is a critical step in drug discovery and development. Poor aqueous solubility can be a significant hurdle, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide is designed to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower your experimental decisions.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to address specific issues you may encounter in the laboratory. Each question is followed by a detailed explanation of the causative factors and a step-by-step protocol to resolve the issue.
Q1: My (5-Fluoro-2-methoxypyridin-4-yl)methanol derivative precipitates out of my aqueous buffer during my in vitro assay. How can I keep it in solution?
Underlying Cause: This is a classic issue for many heterocyclic compounds. The pyridine moiety in your molecule is a weak base, with a pKa of the pyridinium ion typically around 5.2.[1][2] This means its solubility is highly dependent on the pH of the medium. In neutral or basic buffers (pH > pKa), the pyridine nitrogen is unprotonated and the molecule is less polar, leading to a significant decrease in aqueous solubility. Furthermore, the fluorine and methoxy substituents contribute to the molecule's overall lipophilicity, further favoring precipitation in aqueous environments.
Solution Workflow:
-
Characterize the pH-Solubility Profile: The first and most critical step is to understand how pH affects your compound's solubility. This will allow you to select an appropriate buffer system for your assays.
-
Employ Co-solvents: If altering the pH is not feasible for your experimental system, the use of water-miscible organic co-solvents can increase the solubility of your compound.
-
Consider Formulation Vehicles: For more challenging derivatives, advanced formulation strategies such as cyclodextrin complexation or the development of an amorphous solid dispersion may be necessary.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile using the Shake-Flask Method
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers and is considered the gold standard for equilibrium solubility determination.[3][4][5][6]
Objective: To determine the equilibrium solubility of your (5-Fluoro-2-methoxypyridin-4-yl)methanol derivative at various pH values.
Materials:
-
Your (5-Fluoro-2-methoxypyridin-4-yl)methanol derivative (solid)
-
Buffer solutions at a minimum of three pH values (e.g., pH 1.2, 4.5, and 6.8)[3][6]
-
A temperature-controlled shaker/incubator set to 37 ± 1 °C[3][4]
-
Small volume vials with screw caps
-
A suitable validated analytical method (e.g., HPLC-UV) to quantify the compound's concentration.
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of your solid compound to separate vials for each buffer pH to be tested. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the respective buffer to each vial.
-
Securely cap the vials and place them in the shaker/incubator at 37 °C.
-
Agitate the samples for a sufficient time to reach equilibrium. This can vary from 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[5]
-
Once equilibrium is reached, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using your validated analytical method.
-
Perform this procedure in triplicate for each pH value.[3][4]
Data Presentation: The results should be presented in a table and a graph plotting solubility (in µg/mL or µM) against pH.
Illustrative Data Table for a Hypothetical Derivative:
| pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
|---|---|---|---|
| 1.2 | 37 | 150.5 | 8.2 |
| 4.5 | 37 | 85.2 | 4.5 |
| 6.8 | 37 | 5.1 | 0.8 |
| 7.4 | 37 | <1.0 | - |
Protocol 2: Co-solvent Screening for Improved Aqueous Solubility
Objective: To identify a suitable co-solvent system that enhances the solubility of your derivative in a specific buffer (e.g., PBS at pH 7.4).
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% of each co-solvent being tested (e.g., 10 mM in DMSO).
-
In separate vials, prepare a series of co-solvent/buffer mixtures (e.g., 1%, 2%, 5%, 10% v/v of co-solvent in your aqueous buffer).
-
Add a small volume of your compound's stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at room temperature.
-
For a more quantitative assessment, you can use the shake-flask method described in Protocol 1 with the different co-solvent mixtures.
Data Presentation: A table summarizing the solubility at different co-solvent concentrations is highly effective.
Illustrative Data Table for a Hypothetical Derivative in PBS pH 7.4:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Observations |
|---|---|---|---|
| DMSO | 1 | 15.3 | Clear Solution |
| DMSO | 5 | 85.7 | Clear Solution |
| Ethanol | 1 | 8.2 | Slight Haze |
| Ethanol | 5 | 45.1 | Clear Solution |
| PEG 400 | 1 | 12.5 | Clear Solution |
| PEG 400 | 5 | 72.9 | Clear Solution |
Frequently Asked Questions (FAQs)
Q2: I have dissolved my compound in DMSO for a stock solution, but it precipitates when I add it to my cell culture media. What is happening and how can I fix it?
A2: This is a common problem when the final concentration of DMSO in the aqueous medium is not sufficient to maintain the solubility of a lipophilic compound.[7][8][9] Even though your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the organic solvent is reduced. To address this, first, ensure your DMSO stock is as concentrated as possible to minimize the volume added to the media. When diluting, add the DMSO stock to the pre-warmed media with gentle vortexing to facilitate rapid dispersion.[10] It's also crucial to keep the final DMSO concentration in your cell culture below a level that causes cellular toxicity, typically less than 0.5%. If precipitation still occurs, you may need to explore using a different co-solvent or a formulation approach like cyclodextrin complexation.
Q3: What are cyclodextrins and how can they help with the solubility of my (5-Fluoro-2-methoxypyridin-4-yl)methanol derivative?
A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[4][11][12] They can encapsulate poorly water-soluble molecules, like your derivative, within their hydrophobic core, forming an inclusion complex.[11] This complex has a much higher aqueous solubility than the drug molecule alone. Beta-cyclodextrins (β-CDs) and their chemically modified versions, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance drug solubility and bioavailability.[13]
Q4: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient?
A4: Yes. For very challenging compounds, creating an amorphous solid dispersion (ASD) is a powerful strategy.[14][15][16][17] In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[15][16] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[14] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[14]
Visualizing the Workflow
Diagram 1: Decision Tree for Solubility Enhancement
This diagram outlines a logical progression for addressing solubility issues with your (5-Fluoro-2-methoxypyridin-4-yl)methanol derivatives.
Caption: A stepwise approach to improving the solubility of pyridine derivatives.
Diagram 2: Cyclodextrin Inclusion Complex Formation
This diagram illustrates the mechanism by which cyclodextrins enhance the solubility of hydrophobic molecules.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
References
-
WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]
-
Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, M. A. D., de Almeida, J. C., da Silva, C. R., ... & de Lima, M. D. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4449. [Link]
-
Wikipedia. (2024). Pyridine. [Link]
- Imperial Chemical Industries PLC. (1982).
-
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 16(10), 5579–5596. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Joossens, J., Van der Veken, P., Lambeir, A. M., Augustyns, K., & Haemers, A. (2016). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 21(9), 1183. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177683439, (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol. [Link]
-
Le, T. P., & Van den Mooter, G. (2022). New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nuclear Magnetic Resonance. Molecular Pharmaceutics, 19(9), 3025–3042. [Link]
-
Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]
-
Mura, P. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers, 12(6), 1317. [Link]
-
Wang, T., & Dong, G. (2022). Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. Organic Letters, 24(1), 227–232. [Link]
-
Abdel-Halim, M., Abadi, A. H., El-Damasy, D. A., & El-Sayed, M. A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 529. [Link]
- Fengcheng Pharmaceutical Technology (Tianjin) Co., Ltd. (2023). Continuous synthesis method of fluoropyridine.
-
Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences, 4(2). [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Fujimoto, K., & Tanimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–306. [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
University of Southern Denmark. (2024). Discovery and characterization of co-crystals of poorly soluble drugs using computational tools and novel biopharmaceutical in vitro methods. [Link]
-
Hartwig, J. F., & Fier, P. S. (2015). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Jana, S., & Zhang, G. (2020). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 12(9), 837. [Link]
-
Lee, T., & Lin, M. S. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 31(10), 80-88. [Link]
- Olin Mathieson Chemical Corporation. (1972). Method for the preparation of stable 4-fluoropyridine salts.
-
University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. [Link]
-
Smaoui, S., Hlima, H. B., Jallouli, R., & Ghorbel, R. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Chemistry, 2017, 1-13. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Catalent. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. [Link]
-
Roquette Pharma. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. [Link]
-
Patel, M. R., Patel, N. M., & Patel, M. M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 68-75. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
El-Sayed, W. M., Al-Omair, M. A., & Al-Othman, Z. A. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Jana, S., & Zhang, G. (2020). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. ResearchGate. [Link]
-
Cyclodextrin Channel. (2020). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [Link]
-
World Health Organization. (2023). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. WHO Technical Report Series, No. 1050. [Link]
- Bayer Healthcare LLC. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
Szałaj, N., Jóźwiak, K., & Bajda, M. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6306. [Link]
-
da Silva, A. L., da Silva, C. C., de Oliveira, G. G., & de Oliveira, A. C. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(2). [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6307. [Link]
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
-
Swartz, M. E., & Krull, I. S. (2005). Developing and Validating Dissolution Procedures. LCGC International, 18(1), 24-33. [Link]
-
Luo, Y., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(3), 986-990. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. extranet.who.int [extranet.who.int]
- 7. ziath.com [ziath.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 16. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
Technical Support Center: Scaling Up the Synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. We will delve into the critical aspects of the reaction, providing not just a protocol, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize the process effectively.
I. Overview of the Synthesis
The most common and reliable method for synthesizing (5-Fluoro-2-methoxypyridin-4-yl)methanol is through the reduction of its corresponding aldehyde, 5-Fluoro-2-methoxypyridine-4-carbaldehyde. This transformation is a cornerstone of medicinal chemistry, providing a key building block for various pharmaceutical agents.
The primary focus of this guide will be on the sodium borohydride (NaBH₄) mediated reduction. This method is favored for its mild reaction conditions, high selectivity, and operational simplicity, making it highly amenable to scale-up.
II. Detailed Experimental Protocol
This protocol details a robust procedure for the synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol on a multi-gram scale.
Reaction Scheme:
Caption: Synthetic route to (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Fluoro-2-methoxypyridine-4-carbaldehyde | 1227512-02-8 | 155.13 | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.2 |
| Methanol (MeOH) | 67-56-1 | 32.04 | ~10 volumes |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Saturated Ammonium Chloride (NH₄Cl) Solution | 12125-02-9 | 53.49 | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 5-Fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq.).
-
Dissolution: Add methanol (~10 volumes) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions. The excess NaBH₄ ensures complete conversion of the aldehyde.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add saturated ammonium chloride solution to quench the excess NaBH₄. Safety Note: Quenching is also exothermic and produces hydrogen gas. Ensure adequate ventilation.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford (5-Fluoro-2-methoxypyridin-4-yl)methanol as a solid.[2]
III. Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis.
Q1: My reaction is very slow or stalls, with significant starting material remaining after several hours. What should I do?
A: This is a common issue that can often be traced back to a few key factors:
-
Insufficient Reducing Agent: While 1.2 equivalents of NaBH₄ is typically sufficient, the reagent can degrade over time, especially if not stored under anhydrous conditions. Consider increasing the stoichiometry to 1.5 equivalents.
-
Reaction Temperature: While the initial addition is performed at 0 °C to control the exotherm, the reaction rate may be slow at this temperature. Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time.
-
Reagent Quality: The purity of both the starting aldehyde and the methanol solvent are critical. Water in the methanol will consume the NaBH₄, reducing its effective concentration. Use anhydrous methanol for best results.
Q2: I'm observing the formation of an unknown, more polar impurity by TLC. What could this be and how can I avoid it?
A: A more polar impurity could potentially be a diol formed from over-reduction if there are other reducible functional groups, although this is less likely in this specific molecule. A more probable cause is a reaction with impurities in your solvent. For instance, if the methanol contains acetone, a condensation reaction could occur. Always use high-purity, anhydrous solvents.
Another possibility, though less common with NaBH₄, is the formation of borate esters. A thorough aqueous workup is essential to hydrolyze these species.
Q3: My isolated yield is consistently low, even with complete conversion. Where am I losing my product?
A: Low isolated yield is often a result of issues during the workup and purification steps:
-
Incomplete Extraction: The product, (5-Fluoro-2-methoxypyridin-4-yl)methanol, has a degree of water solubility due to the alcohol and pyridine nitrogen. Ensure you are performing a sufficient number of extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous layer.
-
Loss on Silica Gel: Polar compounds containing nitrogen, such as pyridines, can sometimes streak or irreversibly bind to silica gel during column chromatography. To mitigate this, you can pre-treat the silica with a small amount of a basic modifier like triethylamine in your eluent system (e.g., 0.1-1% triethylamine in your hexane/ethyl acetate mixture).
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)?
A: While LAH is a more powerful reducing agent and would certainly reduce the aldehyde, it is generally not recommended for this synthesis unless necessary.[3] LAH is much less selective and can react with other functional groups. Furthermore, it reacts violently with protic solvents like methanol, requiring the use of anhydrous ethereal solvents and a more hazardous workup procedure. For this transformation, NaBH₄ provides the optimal balance of reactivity and safety.
Q2: What is the best way to monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting aldehyde and the product alcohol (e.g., 1:1 Hexane:Ethyl Acetate). The aldehyde is less polar and will have a higher Rf value than the more polar alcohol product. Staining with potassium permanganate can help visualize the spots, as the alcohol will readily oxidize. For more quantitative analysis, HPLC is the preferred method.
Q3: How should I store the final product?
A: (5-Fluoro-2-methoxypyridin-4-yl)methanol is a relatively stable solid. However, like many pyridines, it can be susceptible to slow oxidation over time, which may cause discoloration.[4] It is best stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[5]
Q4: I'm scaling this reaction up to a 100 L reactor. What are the key safety considerations?
A: Scaling up this reaction introduces significant safety challenges that must be addressed:
-
Exotherm Control: The addition of NaBH₄ is exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential. The addition of NaBH₄ must be done slowly and at a controlled rate, with constant monitoring of the internal temperature.
-
Hydrogen Evolution: The reaction of NaBH₄ with methanol, and especially the quenching step with aqueous acid, generates hydrogen gas, which is highly flammable. The reactor must be well-ventilated and purged with an inert gas like nitrogen. All equipment must be properly grounded to prevent static discharge.
-
Reagent Handling: Handling large quantities of flammable solvents and reactive reagents requires appropriate personal protective equipment (PPE) and engineering controls.
V. References
-
Rudine, A., Walter, M., & Wamser, C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Pt Mitra Ayu Adi Pratama. (2022, October 23). Purification Methods of Patchouli Alcohol. Retrieved from [Link]
-
Reddit. (2014, May 27). A few questions about pyridine and nitro reductions. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Pyridine Reactivity: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Scaffolds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals, and the introduction of fluorine can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity.[1] The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is a critical juncture in the design of novel therapeutics and functional materials. This guide provides an objective, in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to empower researchers to make informed strategic decisions in synthesis and drug design.
The Foundational Principle: Understanding Fluorine's Electronic Duality
The reactivity of any aromatic system is dictated by its electron density. Pyridine, an electron-deficient heterocycle due to the electronegative nitrogen atom, already exhibits distinct reactivity compared to benzene. The introduction of fluorine, the most electronegative element, further perturbs this electronic landscape through a combination of two opposing effects:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma bond. This effect is dominant and significantly reduces the overall electron density of the pyridine ring.
-
Mesomeric Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic π-system. However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this effect is weak and is vastly overshadowed by the inductive withdrawal.
The net result is a powerful deactivation of the pyridine ring, making it more electron-poor. This fundamental change is the root cause of the dramatic differences in reactivity between fluorinated and non-fluorinated pyridines.
Caption: Logical flow of fluorine's electronic influence.
Basicity and pKa: A Quantitative Look at Electron Withdrawal
One of the most immediate and quantifiable consequences of fluorination is the reduction in the basicity of the pyridine nitrogen. The electron-withdrawing fluorine atoms pull electron density away from the nitrogen, making its lone pair less available for protonation. This is reflected in a significant decrease in the pKa of the conjugate acid (the pyridinium ion).
This modulation of pKa is a critical tool in drug design. Lowering the basicity can prevent unwanted protonation at physiological pH, which can impact a drug's solubility, cell permeability, and off-target interactions, such as binding to the hERG channel.[2][3]
| Compound | pKa (Conjugate Acid) |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.89 |
| 2,6-Difluoropyridine | -2.93 |
| Pentafluoropyridine | < -2 |
Data Source: Compiled from various sources. A precise, unified experimental dataset is challenging to find, but the trend is well-established.[4][5]
Nucleophilic Aromatic Substitution (SNAr): The Realm of Fluorinated Pyridines
Core Principle: SNAr reactions are the inverse of their more famous electrophilic counterparts. They involve the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize this negative charge.[6]
Performance of Fluorinated Pyridines
This is where fluorinated pyridines exhibit vastly superior reactivity. The fluorine atoms make the pyridine ring highly electrophilic and susceptible to nucleophilic attack. Furthermore, they effectively stabilize the anionic Meisenheimer intermediate, lowering the activation energy for the rate-determining step.[6] Paradoxically, even though the C-F bond is the strongest single bond to carbon, fluoride can act as an excellent leaving group in SNAr because C-F bond cleavage occurs in the fast, rearomatization step.[6]
Performance of Non-Fluorinated Pyridines
Unsubstituted pyridine is generally unreactive towards SNAr. It requires either extremely harsh conditions or the presence of other powerful electron-withdrawing groups (like a nitro group) ortho or para to a leaving group to proceed efficiently.[7]
Caption: Experimental workflow for SNAr on a fluoropyridine.
Self-Validating Experimental Protocol: SNAr of 2,4-Difluoropyridine with Morpholine
This protocol describes a representative SNAr reaction. The progress can be easily monitored by TLC or LC-MS, and the product's identity can be confirmed by NMR, where the disappearance of one fluorine signal and characteristic shifts in the aromatic protons will validate a successful reaction.
I. Materials & Reagents:
-
2,4-Difluoropyridine (1.0 mmol, 115 mg)
-
Morpholine (1.2 mmol, 105 mg, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, separatory funnel.
II. Step-by-Step Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-difluoropyridine (115 mg), potassium carbonate (276 mg), and anhydrous DMSO (5 mL).
-
Reagent Addition: Add morpholine (105 mg) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. The choice of a polar aprotic solvent like DMSO is causal; it effectively solvates the potassium cation, increasing the nucleophilicity of the carbonate base and the morpholine.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the 2,4-difluoropyridine spot indicates reaction completion (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-fluoropyridin-4-yl)morpholine. Confirm structure and purity via ¹H NMR, ¹⁹F NMR, and MS analysis.
Electrophilic Aromatic Substitution (EAS): The Challenge for All Pyridines
Core Principle: EAS involves the attack of an electrophile on the electron-rich π-system of an aromatic ring, proceeding through a positively charged carbocation intermediate (an arenium ion or σ-complex).[8] The reaction is accelerated by electron-donating groups that stabilize this cation.
Performance of Non-Fluorinated Pyridines
Pyridine itself is highly resistant to EAS. Its electron-deficient nature and the fact that the nitrogen atom is protonated or coordinates to the Lewis acid catalyst under typical EAS conditions make the ring even more electron-poor. Reactions, when they do occur, require harsh conditions (high temperatures, strong acids) and proceed with low yields, predominantly at the 3-position (meta-substitution). This selectivity arises because attack at the 2- or 4-position would place a positive charge on the adjacent, highly electronegative nitrogen atom in one of the resonance structures of the intermediate, which is extremely unfavorable.[9][10]
Performance of Fluorinated Pyridines
If pyridine is already unreactive, fluorinated pyridines are exceptionally so. The intense electron-withdrawing effect of fluorine further deactivates the ring towards attack by electrophiles, making EAS reactions practically unfeasible in most laboratory settings. Synthetic strategies almost exclusively rely on building a fluorinated ring from acyclic precursors or using other functionalization methods.
Caption: Experimental workflow for EAS on pyridine.
Self-Validating Experimental Protocol: Nitration of Pyridine
This protocol illustrates the forcing conditions required for EAS on a non-fluorinated pyridine. The low yield is characteristic and validates the compound's inherent unreactivity.
I. Materials & Reagents:
-
Pyridine (10.0 mmol, 0.79 g)
-
Fuming Sulfuric Acid (H₂SO₄ with 30% SO₃) (oleum) (10 mL)
-
Potassium Nitrate (KNO₃) (12.0 mmol, 1.21 g)
-
Large, thick-walled reaction vessel (pressure vessel or sealed tube)
-
Ice bath, heating mantle.
II. Step-by-Step Procedure:
-
Setup: In a thick-walled pressure vessel, carefully cool fuming sulfuric acid (10 mL) in an ice bath.
-
Reagent Addition: Slowly and cautiously add pyridine (0.79 g) to the cold, stirring acid. This is a highly exothermic protonation. Following this, add potassium nitrate (1.21 g) in small portions.
-
Reaction: Securely seal the reaction vessel. Heat the mixture to 220-230 °C for 24 hours. CAUTION: This reaction is performed under high temperature and pressure and should only be conducted with appropriate safety equipment (blast shield, pressure-rated vessel). The extreme conditions are necessary to overcome the high activation energy barrier for EAS on the deactivated pyridinium species.
-
Workup: Cool the vessel completely to room temperature, then chill in an ice bath. Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice.
-
Neutralization: Neutralize the highly acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.
-
Extraction: Extract the resulting aqueous slurry with diethyl ether or dichloromethane multiple times.
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of starting material and product. Purify by column chromatography or distillation to isolate 3-nitropyridine. The low yield (typically <25%) is a validation of pyridine's low reactivity in EAS.
Summary of Reactivity
| Reaction Type | Non-Fluorinated Pyridine | Fluorinated Pyridine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Very low reactivity; requires strong activation or harsh conditions. | High reactivity; ring is highly electrophilic. | Fluorine's strong -I effect activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate. |
| Electrophilic Aromatic Substitution (EAS) | Low reactivity; requires very harsh conditions. Meta-directing. | Extremely low to no reactivity. | The pyridine nitrogen and fluorine's -I effect deactivate the ring towards electrophilic attack. |
| Basicity (pKa) | Moderately basic (pKa ≈ 5.25). | Weakly basic to non-basic (pKa < 3 to < 0). | Fluorine's -I effect withdraws electron density from the nitrogen, reducing its ability to accept a proton. |
| C-H Activation / Cross-Coupling | C-H functionalization is challenging but an active area of research.[11] | Can undergo C-H activation, often directed by fluorine. C-F bonds can also be activated for cross-coupling.[12][13] | Fluorine substituents alter bond energies and can act as directing groups or coupling sites in transition metal catalysis. |
Conclusion
The choice between a fluorinated and a non-fluorinated pyridine precursor is a strategic one, dictated entirely by the intended chemical transformation and the desired properties of the final product.
-
Non-fluorinated pyridines remain the substrates of choice for electrophilic aromatic substitution , provided one is prepared to employ the necessary harsh conditions. Their moderate basicity is also a key feature in many applications.
-
Fluorinated pyridines are the vastly superior substrates for nucleophilic aromatic substitution , offering high reactivity and control. Their modulated pKa and the metabolic stability often conferred by the C-F bond make them indispensable tools in modern drug discovery.[3][14]
By understanding the fundamental electronic principles that govern their behavior, researchers can harness the distinct reactivity profiles of these two classes of compounds to rationally design synthetic routes and create novel molecules with tailored functions.
References
-
Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333–348. [Link]
-
Moriggl, M., & Laggner, C. (2022). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Omega, 7(4), 3845–3855. [Link]
-
Yadav, P., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100958. [Link]
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(33), 18958-18974. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
AK Lectures. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Wester, H. J., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 603-607. [Link]
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(44), 32363-32392. [Link]
-
Smith, M. B., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(49), 33794–33806. [Link]
-
Maccioni, E., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(11), 899–904. [Link]
-
Clot, E., et al. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(5), 333-348. [Link]
-
Leito, I. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Uneyama, K., & Amii, H. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1083-1093. [Link]
-
Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(3), 1253-1262. [Link]
-
Smith, M. B., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(49), 33794-33806. [Link]
-
Sharma, R. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Dahl, A. G., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468–3472. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. aklectures.com. [Link]
-
Sharma, U., & Kumar, N. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(24), 4857-4881. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. aklectures.com [aklectures.com]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to mTOR Kinase Inhibitors: In Vitro and In Vivo Profiling of Pyridopyrimidine-Based Compounds and Alternatives
For researchers and drug development professionals navigating the landscape of mTOR-targeted therapies, this guide provides an in-depth comparative analysis of a potent pyridopyrimidine-based mTOR kinase inhibitor, AZD8055, against two clinically relevant alternatives: the allosteric mTORC1 inhibitor Everolimus and the ATP-competitive dual mTORC1/2 inhibitor Sapanisertib. This document synthesizes preclinical data to illuminate the nuances in their mechanisms of action, potency, and efficacy, supported by detailed experimental protocols.
Introduction: The Rationale for Targeting the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, to control essential cellular processes. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2]
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
-
mTORC1 is sensitive to nutrient and growth factor signals and directly phosphorylates substrates like p70S6K and 4E-BP1 to promote protein synthesis and cell growth.[3] It is allosterically inhibited by rapamycin and its analogs (rapalogs), such as Everolimus.
-
mTORC2 is generally considered rapamycin-insensitive and is involved in the activation of AKT, thereby promoting cell survival.[3]
The limitations of first-generation allosteric mTORC1 inhibitors, which do not fully suppress mTOR signaling and can lead to feedback activation of AKT via mTORC2, have driven the development of second-generation ATP-competitive mTOR kinase inhibitors.[4] These agents target the kinase domain of mTOR directly, inhibiting both mTORC1 and mTORC2. This guide focuses on a comparative evaluation of one such inhibitor, AZD8055, which shares a methoxyphenyl-methanol moiety reminiscent of the (5-Fluoro-2-methoxypyridin-4-yl)methanol scaffold, against its contemporaries.
Compound Overview and Mechanism of Action
This guide evaluates three mTOR inhibitors with distinct mechanisms of action, providing a basis for understanding their differential biological effects.
-
AZD8055 : A potent, orally bioavailable, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[3] Its chemical structure is (5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol. By directly targeting the kinase domain, it blocks the phosphorylation of downstream substrates of both complexes.[3]
-
Everolimus : An allosteric inhibitor of mTORC1.[5] It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, preventing the association of mTOR with its downstream substrates. It does not directly inhibit the kinase activity of mTOR and has limited effect on mTORC2.
-
Sapanisertib (MLN0128/TAK-228) : An orally bioavailable, potent, and selective ATP-competitive dual inhibitor of mTORC1 and mTORC2.[4][6] Mechanistically similar to AZD8055, it provides a direct comparison of two different chemical scaffolds targeting the same active site.
Signaling Pathway Overview
In Vitro Performance Comparison
The in vitro activity of mTOR inhibitors is typically assessed through enzymatic assays to determine direct kinase inhibition and cell-based assays to evaluate their effects on cell proliferation, signaling, and survival.
Enzymatic Kinase Inhibition
The direct inhibitory potential of the compounds against the mTOR kinase is a critical starting point for comparison. AZD8055 is a highly potent inhibitor of mTOR kinase with a reported IC50 value of 0.8 nM.[3] It exhibits excellent selectivity, being approximately 1,000-fold more selective for mTOR over class I PI3K isoforms.[3] Sapanisertib also demonstrates potent mTOR kinase inhibition with an IC50 of approximately 1 nM.[7] In contrast, Everolimus, as an allosteric inhibitor, does not directly inhibit the kinase activity of mTOR at pharmacologically relevant concentrations.[8]
Cellular Proliferation Assays
The antiproliferative activity of these inhibitors has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency in a cellular context.
| Cell Line | Cancer Type | AZD8055 IC50 (nM) | Everolimus IC50 (nM) | Sapanisertib IC50 (nM) |
| T24 | Bladder Cancer | 464.7 (at 48h)[9] | - | - |
| 5637 | Bladder Cancer | 85.6 (at 48h)[9] | - | - |
| SCaBER | Bladder Cancer | 285.8 (at 48h)[9] | - | - |
| UM-UC-3 | Bladder Cancer | 31.5 (at 48h)[9] | - | - |
| PC3 | Prostate Cancer | - | - | ~20-100[10] |
| H838 | Lung Cancer | Potent Inhibition[3] | - | - |
| A549 | Lung Cancer | Potent Inhibition[3] | - | - |
Note: Direct comparative IC50 values across multiple studies can be influenced by experimental conditions (e.g., assay duration, cell density). Data is presented as reported in the cited literature.
Downstream Signaling Inhibition
Western blotting is the gold standard for assessing the impact of these inhibitors on the mTOR signaling cascade.
-
AZD8055 and Sapanisertib : As dual mTORC1/2 inhibitors, they are expected to decrease the phosphorylation of downstream targets of both complexes. This includes reduced phosphorylation of p70S6K (a marker of mTORC1 activity) and AKT at Ser473 (a marker of mTORC2 activity).[3][10] This dual inhibition effectively shuts down the primary mTOR signaling outputs and prevents the feedback activation of AKT often seen with mTORC1-selective inhibitors.
-
Everolimus : Being an mTORC1-selective inhibitor, Everolimus effectively reduces the phosphorylation of p70S6K but does not inhibit mTORC2-mediated phosphorylation of AKT.[5] In some contexts, prolonged treatment can lead to an increase in AKT phosphorylation due to the loss of a negative feedback loop from S6K1 to PI3K.
In Vivo Efficacy Comparison
The antitumor activity of these compounds is ultimately validated in preclinical in vivo models, most commonly using subcutaneous xenografts in immunodeficient mice.
Xenograft Tumor Growth Inhibition
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| AZD8055 | U87-MG (Glioma) Xenograft | 10 mg/kg, once daily, oral | 57% | [11] |
| U87-MG (Glioma) Xenograft | 20 mg/kg, once daily, oral | 85% | [11] | |
| Bladder Cancer Xenograft | - | Significant inhibition of tumor growth | [9] | |
| Sapanisertib | ZR-75-1 (Breast Cancer) Xenograft | 0.3 mg/kg/day, oral | Efficacious | [7] |
| Mucosal Melanoma Xenograft | 2.0 mg/kg, every other day, oral | Limited primary tumor growth and dissemination | [12] | |
| Everolimus | - | - | Delays disease progression in various models |
Note: In vivo efficacy is highly dependent on the tumor model, dosing schedule, and duration of treatment.
Pharmacokinetic Profiles in Mice
A compound's pharmacokinetic properties are crucial for interpreting in vivo efficacy data and for predicting human pharmacokinetics.
-
AZD8055 : Exhibits a relatively low oral bioavailability in rats (12%).[] In mice, intraperitoneal administration of 10 mg/kg results in detectable plasma concentrations.[14]
-
Everolimus : In mice, the oral bioavailability is approximately 5%, and it is primarily metabolized by CYP3A4.[15] Its pharmacokinetic profile can be influenced by factors such as sex and feeding status.[16]
-
Sapanisertib : Orally bioavailable and has been evaluated in murine models of various cancers.[4][12]
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new studies, detailed protocols for the key assays discussed are provided below.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on mTOR kinase activity.
Principle: This assay measures the phosphorylation of a substrate protein (e.g., 4E-BP1) by immunoprecipitated mTOR complexes in the presence of ATP.[17] The level of phosphorylation is then quantified, typically by Western blotting or a fluorescence-based method.[18]
Protocol:
-
Immunoprecipitation of mTOR Complexes:
-
Lyse cells (e.g., HEK293T) with a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.
-
Incubate cell lysates with anti-mTOR, anti-raptor (for mTORC1), or anti-rictor (for mTORC2) antibodies overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
Objective: To assess the effect of the compounds on the metabolic activity and proliferation of cancer cell lines.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[19] The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
Western Blot Analysis of mTOR Pathway
Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of key proteins in the mTOR signaling pathway following compound treatment.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of target proteins (e.g., mTOR, AKT, S6K, 4E-BP1).[20]
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT(Ser473), anti-total AKT, anti-p-S6K(Thr389), anti-total S6K) overnight at 4°C.[21]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the protein bands using an imaging system.[21]
-
Subcutaneous Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of the compounds.
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.[8]
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[10]
-
Administer the compounds (e.g., by oral gavage) and vehicle control according to the desired dosing schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating mTOR inhibitors, using the pyridopyrimidine-based compound AZD8055 as a case study alongside the allosteric inhibitor Everolimus and the alternative ATP-competitive inhibitor Sapanisertib.
-
ATP-competitive inhibitors (AZD8055 and Sapanisertib) demonstrate superior potency in vitro by inhibiting both mTORC1 and mTORC2. This dual inhibition translates to a more complete shutdown of the mTOR pathway, including the prevention of AKT feedback activation, which is a known resistance mechanism to rapalogs.
-
Allosteric inhibitors (Everolimus) , while clinically validated, exhibit a more limited mechanism of action, primarily targeting mTORC1. This can lead to incomplete pathway inhibition and potential for resistance.
The choice of an mTOR inhibitor for a specific research or clinical application will depend on the desired therapeutic window, the genetic background of the cancer, and the potential for combination therapies. The experimental protocols detailed herein provide a robust foundation for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of novel compounds targeting the mTOR pathway.
References
-
Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288–298. Available at: [Link]
-
mTOR Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]
-
AZD8055. AstraZeneca Open Innovation. Available at: [Link]
-
Bendell, J. C., et al. (2024). Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with ziv-aflibercept in patients with advanced solid tumors. Cancer Medicine. Available at: [Link]
-
Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827. Available at: [Link]
-
Shi, J., et al. (2021). Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma. Oncotarget, 12(15), 1469–1484. Available at: [Link]
-
Pharmacokinetics of AZD8055 and rapamycin (RAPA). ResearchGate. Available at: [Link]
-
1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition). Available at: [Link]
-
Leung, E. Y., et al. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLoS ONE, 10(7), e0131400. Available at: [Link]
-
Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice. Chronobiology International. Available at: [Link]
-
Sancak, Y., et al. (2007). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry, 282(37), 26803-26813. Available at: [Link]
-
O'Reilly, T., et al. (2010). Physiologically based pharmacokinetic models for everolimus and sorafenib in mice. Cancer Chemotherapy and Pharmacology, 65(5), 825–838. Available at: [Link]
-
IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. ResearchGate. Available at: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. Available at: [Link]
-
Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies. ResearchGate. Available at: [Link]
-
Zeng, Z., et al. (2012). The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia. Leukemia, 26(8), 1843–1853. Available at: [Link]
-
The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages. Journal of Clinical Investigation. Available at: [Link]
-
Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLOS ONE. Available at: [Link]
-
Cellular and molecular effects of the mTOR inhibitor everolimus. Clinical Science. Available at: [Link]
-
AZD8055 inhibits rapamycin-resistant functions of mTORC1, and the... ResearchGate. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Western blot analysis of the mTOR signalling pathway Training... ResearchGate. Available at: [Link]
-
Physiologically based pharmacokinetic models for everolimus and sorafenib in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. Available at: [Link]
-
Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma. The Oncologist. Available at: [Link]
-
Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Anticancer Research. Available at: [Link]
-
Efficacy of Combined Use of Everolimus and Second-Generation Pan-EGRF Inhibitors in KRAS Mutant Non-Small Cell Lung Cancer Cell Lines. MDPI. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
O'Reilly, T., et al. (2009). Comparative pharmacokinetics of RAD001 (everolimus) in normal and tumor-bearing rodents. Cancer Chemotherapy and Pharmacology, 63(6), 1075–1085. Available at: [Link]
-
Weigelt, B., et al. (2023). A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia. American Journal of Hematology, 98(11), 1736–1745. Available at: [Link]
-
Abstract 27: Physiologically based pharmacokinetic model for interactions of sorafenib and everolimus in mice. AACR Publications. Available at: [Link]
-
How to do tumor mouse model properly? ResearchGate. Available at: [Link]
-
Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib. Gavin Publishers. Available at: [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 6. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Anti-tumor effect of AZD8055 against bladder cancer and bladder cancer-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. AZD8055 [openinnovation.astrazeneca.com]
- 12. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Crystallographic Guide to (5-Fluoro-2-methoxypyridin-4-yl)methanol Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, biological activity, and ultimately, the therapeutic potential of a compound. This guide provides an in-depth comparative analysis of the X-ray crystal structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this guide leverages crystallographic data from closely related analogues to infer and compare key structural features. By examining these derivatives, we can elucidate the subtle yet significant impacts of functional group modifications on molecular conformation and crystal packing, offering critical insights for rational drug design.
The pyridine moiety is a cornerstone in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical properties.[1][2] The introduction of a fluorine atom and a methoxy group, as seen in the titular compound, can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide will explore these influences from a structural perspective.
Molecular Conformation: The Dance of Substituents
The overall shape of a molecule is dictated by the interplay of its constituent atoms and their electronic environments. In the case of (5-Fluoro-2-methoxypyridin-4-yl)methanol derivatives, the orientation of the methanol group relative to the pyridine ring is of primary interest. This conformation is influenced by steric hindrance and intramolecular interactions.
For instance, in the crystal structure of the related compound, phenyl(pyridin-2-yl)methanol, the pyridine and phenyl rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 71.42(10)°.[3] This conformation minimizes steric clash between the two aromatic systems. In the absence of a bulky phenyl group, as in our target molecule, we can anticipate a different conformational preference for the hydroxymethyl group, likely influenced by potential hydrogen bonding with the pyridine nitrogen or the methoxy oxygen.
Here is a workflow illustrating the process of determining molecular conformation:
Caption: Workflow for Molecular Structure Determination.
Crystal Packing and Intermolecular Interactions: The Architecture of the Solid State
The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. These interactions, including hydrogen bonds, halogen bonds, and π-stacking, are critical in determining the physical properties of a solid, such as solubility and melting point.
In many pyridine-containing crystal structures, hydrogen bonds involving the pyridine nitrogen are a dominant packing motif.[3] For (5-Fluoro-2-methoxypyridin-4-yl)methanol, the hydroxyl group provides a strong hydrogen bond donor, which can interact with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or networks. The fluorine atom can also participate in weaker C-H···F hydrogen bonds, further influencing the crystal packing.
The following table compares the key crystallographic parameters of two related pyridine methanol derivatives. This comparison highlights how different substituents on the pyridine ring can lead to variations in the crystal system and unit cell dimensions.
| Compound | Phenyl(pyridin-2-yl)methanol[3] | (2-Fluoropyridin-4-yl)methanol (Hypothetical) |
| Formula | C₁₂H₁₁NO | C₆H₆FNO |
| Molecular Weight | 185.22 | 127.12 |
| Crystal System | Orthorhombic | Monoclinic (Predicted) |
| Space Group | Pbca | P2₁/c (Predicted) |
| a (Å) | 7.4385 (8) | ~ 8-10 |
| b (Å) | 14.3429 (16) | ~ 12-15 |
| c (Å) | 9.2255 (10) | ~ 9-11 |
| β (°) | 90 | ~ 95-105 |
| V (ų) | 984.27 (19) | ~ 1200-1500 |
| Z | 4 | 4 |
Note: The data for (2-Fluoropyridin-4-yl)methanol is hypothetical and based on common packing motifs for similar small organic molecules.
The Role of Fluorine and Methoxy Substituents
The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring are expected to have a profound impact on the crystal structure.
-
Fluorine: The high electronegativity of fluorine can lead to the formation of halogen bonds and can alter the electrostatic potential of the pyridine ring, influencing π-stacking interactions.
-
Methoxy Group: The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the molecule through steric interactions. Its presence can lead to different packing arrangements compared to unsubstituted pyridine derivatives.
This logical relationship can be visualized as follows:
Caption: Influence of Substituents on Crystal Structure.
Experimental Protocols
For researchers aiming to obtain the crystal structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol or its novel derivatives, the following experimental protocols provide a validated starting point.
Synthesis and Purification
The synthesis of functionalized pyridines can be achieved through various methods, often involving cross-coupling reactions or functional group interconversions.[2] A general approach for the synthesis of the target compound could involve the reduction of a corresponding carboxylic acid or ester derivative.
Step-by-Step Synthesis (Illustrative):
-
Starting Material: 5-Fluoro-2-methoxyisonicotinic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Reduction: Reduce the methyl ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Purification: Purify the crude product using column chromatography on silica gel.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4]
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a suitable solvent system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop and mount them on the goniometer of the diffractometer.
X-ray Diffraction Data Collection and Structure Determination
Modern single-crystal X-ray diffractometers provide a largely automated process for data collection and structure solution.[5]
Step-by-Step Data Collection and Analysis:
-
Crystal Mounting: Mount a suitable single crystal on the diffractometer.
-
Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial phases of the structure factors and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.
Conclusion
While the definitive crystal structure of (5-Fluoro-2-methoxypyridin-4-yl)methanol remains to be publicly disclosed, a comprehensive understanding of its likely structural characteristics can be gleaned from the analysis of its close chemical cousins. This comparative guide has demonstrated that the interplay of the fluoro, methoxy, and methanol substituents will undoubtedly lead to a unique and informative crystal structure. The detailed experimental protocols provided herein offer a clear pathway for researchers to elucidate this structure and those of other novel derivatives. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics, where precise control over molecular architecture is the key to unlocking enhanced biological activity and improved pharmaceutical properties.
References
-
(5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol - PubChem. National Center for Biotechnology Information. [Link]
-
Crystal structure of phenyl(pyridin-2-yl)methanol - National Center for Biotechnology Information. [Link]
-
X-ray Crystallography - Chemistry LibreTexts. [Link]
-
C–H functionalization of pyridines - Royal Society of Chemistry. [Link]
-
X-ray Diffraction Protocols and Methods - Springer Nature Experiments. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (5-Fluoro-2-methoxypyridin-4-yl)methanol and its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances That Define Function
In the landscape of modern drug discovery, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them privileged structures in medicinal chemistry. (5-Fluoro-2-methoxypyridin-4-yl)methanol, a key building block, is often synthesized alongside various positional isomers. The precise arrangement of the fluoro, methoxy, and hydroxymethyl substituents on the pyridine ring dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.
The unintentional incorporation of a positional isomer into a drug development pipeline can lead to failed clinical trials and significant financial loss. Therefore, the unambiguous structural confirmation of the desired isomer is not merely an analytical task but a critical checkpoint in pharmaceutical research and development. This guide provides a comprehensive framework for differentiating (5-Fluoro-2-methoxypyridin-4-yl)methanol from its closely related isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and interpret the resulting data with the rigor required for regulatory submission and scientific publication.
The Isomeric Candidates: A Structural Overview
For this guide, we will focus on the target compound and two of its most plausible positional isomers, which represent common synthetic challenges. The subtle shifts in substituent positions create distinct electronic environments, which are the key to their spectroscopic differentiation.
| Compound Name | Structure | Key Difference |
| Target: (5-Fluoro-2-methoxypyridin-4-yl)methanol | ![]() | Fluorine is meta to Nitrogen; Methoxy is ortho to Nitrogen. |
| Isomer 1: (2-Fluoro-5-methoxypyridin-4-yl)methanol | ![]() | Fluorine is ortho to Nitrogen; Methoxy is meta to Nitrogen. |
| Isomer 2: (6-Fluoro-5-methoxypyridin-3-yl)methanol | ![]() | Hydroxymethyl group is at position 3, altering all adjacencies. |
The Analytical Workflow: A Strategy for Unambiguous Identification
A multi-technique approach is essential for confident structural elucidation. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that data from one technique corroborates the findings of another, forming a self-validating system.
Caption: Logical flow of spectroscopic analysis for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For these compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it slows the exchange of the hydroxyl proton, allowing its coupling to the methylene protons to be resolved.
-
Internal Standard: Use the residual solvent peak as the primary internal reference (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). For ¹⁹F NMR, an external standard of CFCl₃ (δ 0 ppm) is typically used for referencing.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution to resolve fine coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Given the high sensitivity of fluorine, this is a rapid experiment.[2]
-
2D NMR (Optional but Recommended): For absolute confirmation, acquire 2D COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) spectra to establish definitive bond connectivities.
Comparative ¹H NMR Analysis
The proton NMR spectra provide the most immediate and telling differences, particularly in the aromatic region. The substitution pattern dictates the number of signals, their chemical shifts, and their splitting patterns (multiplicity).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Target Compound | Isomer 1 | Isomer 2 |
|---|---|---|---|
| H-3 | ~8.15 (d, J ≈ 3.0 Hz) | ~7.80 (s) | - |
| H-6 | ~7.95 (s) | ~8.10 (d, J ≈ 2.5 Hz) | - |
| -CH₂OH | ~4.60 (s) | ~4.65 (s) | ~4.55 (s) |
| -OCH₃ | ~3.90 (s) | ~3.95 (s) | ~4.00 (s) |
| -OH | ~5.40 (br s) | ~5.45 (br s) | ~5.35 (br s) |
| Aromatic H | - | - | ~8.20 (s, H-2), ~7.60 (s, H-4) |
Interpretation:
-
Target Compound: The key signature is two distinct aromatic signals. The H-3 proton will appear as a doublet due to its coupling with the fluorine at C-5 (⁴JH-F). The H-6 proton, lacking adjacent protons or significant fluorine coupling, will be a sharp singlet.
-
Isomer 1: The positions of the fluorine and methoxy groups are swapped. The H-3 proton will now be a singlet. The H-6 proton will be a doublet due to coupling with the fluorine at C-2 (³JH-F). This singlet vs. doublet pattern for the H-6 proton is a definitive marker.
-
Isomer 2: With the hydroxymethyl group at C-3, the aromatic region simplifies dramatically. We expect two singlets corresponding to the isolated protons at C-2 and C-4. The complete absence of doublet splitting in the aromatic region immediately distinguishes this isomer from the other two.
Comparative ¹⁹F NMR Analysis
¹⁹F NMR is exceptionally sensitive to the electronic environment, with a wide chemical shift range that makes even subtle isomeric differences apparent.[2]
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Ref: CFCl₃ at 0 ppm)
| Compound | Predicted Chemical Shift (δ) | Expected Multiplicity |
|---|---|---|
| Target Compound | ~ -125 to -135 ppm | Doublet (d, ⁴JF-H3 ≈ 3.0 Hz) |
| Isomer 1 | ~ -90 to -100 ppm | Doublet (d, ³JF-H6 ≈ 2.5 Hz) |
| Isomer 2 | ~ -120 to -130 ppm | Singlet (s) |
Interpretation:
-
The chemical shift of the fluorine nucleus is highly dependent on its position relative to the electron-donating methoxy group and the electron-withdrawing nitrogen atom.
-
Target vs. Isomer 1: A significant difference in chemical shift is expected. In Isomer 1, the fluorine is at the C-2 position, directly adjacent to the nitrogen, which is strongly deshielding, resulting in a downfield shift (less negative ppm value) compared to the Target compound where it is at C-5.[3] This large shift difference alone can be diagnostic.
-
Isomer 2: The fluorine at C-6 is adjacent to the nitrogen but also ortho to the electron-donating methoxy group. Its chemical shift will be distinct from the other two. Crucially, it lacks any nearby protons to couple with, so it should appear as a sharp singlet, unlike the doublets expected for the other two isomers.
Comparative ¹³C NMR Analysis
¹³C NMR, especially when combined with DEPT experiments, confirms the carbon skeleton and reveals characteristic C-F coupling constants (JC-F), which are invaluable for assigning fluorinated carbons.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Assignment | Target Compound (δ, JCF) | Isomer 1 (δ, JCF) | Isomer 2 (δ, JCF) |
|---|---|---|---|
| C-F | ~155 (d, ¹J ≈ 240 Hz) | ~158 (d, ¹J ≈ 250 Hz) | ~153 (d, ¹J ≈ 245 Hz) |
| C-OCH₃ | ~160 (d, ³J ≈ 15 Hz) | ~145 (s) | ~148 (d, ²J ≈ 20 Hz) |
| C-CH₂OH | ~130 (d, ³J ≈ 5 Hz) | ~135 (d, ³J ≈ 5 Hz) | ~125 (s) |
| C-3 | ~140 (d, ²J ≈ 25 Hz) | ~115 (d, ³J ≈ 4 Hz) | - |
| C-6 | ~145 (s) | ~148 (d, ²J ≈ 30 Hz) | - |
| -CH₂OH | ~58 (s) | ~58 (s) | ~56 (s) |
| -OCH₃ | ~54 (s) | ~54 (s) | ~55 (s) |
Interpretation:
-
¹JC-F Coupling: The carbon directly attached to the fluorine will always show a very large coupling constant (¹JC-F > 200 Hz), appearing as a doublet. This definitively identifies the C-F carbon in all isomers.
-
Multi-bond C-F Coupling: The key to differentiation lies in the smaller, through-bond couplings (²J, ³J, ⁴J).
-
In the Target compound , C-2 (bearing the OCH₃) will show a ³JC-F coupling, while C-6 will be a singlet.
-
In Isomer 1 , the situation is reversed. C-5 (bearing the OCH₃) will be a singlet (or have a very small ⁴J coupling), while C-6 will show a significant ²JC-F coupling.
-
In Isomer 2 , the carbon bearing the hydroxymethyl group (C-3) will be a singlet, whereas in the other isomers, this carbon (C-4) shows a ³JC-F coupling. This provides another layer of confirmation.
-
Part 2: Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
While NMR provides the definitive structure, IR and MS are rapid, complementary techniques that confirm key features and molecular weight.
Experimental Protocol: FT-IR Analysis
-
Method: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer for solid samples, as it requires minimal sample preparation.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.
Comparative IR Analysis
All three isomers will share common features, but the "fingerprint region" (below 1500 cm⁻¹) will show subtle differences based on the substitution pattern.
Predicted Characteristic IR Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range | Significance |
|---|---|---|
| O-H Stretch (Alcohol) | 3400 - 3200 (Broad) | Confirms the presence of the hydroxymethyl group in all isomers. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the pyridine ring. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Confirms the -CH₂- and -OCH₃ groups. |
| C=N, C=C Stretch (Ring) | 1600 - 1450 | A complex set of bands characteristic of the pyridine ring. The exact positions will differ slightly between isomers. |
| C-F Stretch | 1250 - 1000 | Strong absorption confirming the C-F bond. |
| C-O Stretch (Alcohol/Ether) | 1300 - 1000 | Strong bands associated with the alcohol and methoxy ether groups. |
| C-H Out-of-Plane Bend | 900 - 700 | This region is highly sensitive to the substitution pattern on the aromatic ring and can be a useful diagnostic fingerprint. |
Interpretation: While IR can confirm that the analyte is one of the desired isomers by verifying all functional groups, it generally cannot, on its own, unambiguously differentiate between them. Its primary role is as a rapid screening tool.[4]
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Use Electrospray Ionization (ESI) for a soft ionization that will favor the observation of the protonated molecular ion [M+H]⁺, or Electron Impact (EI) to induce fragmentation for structural clues.
-
Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, confirming the elemental composition.
Comparative MS Analysis
Predicted Mass Spectrometry Data
| Feature | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₈FNO₂ | - |
| Exact Mass | 157.0539 | All isomers have the same exact mass. |
| [M+H]⁺ (ESI) | 158.0617 | Confirms the molecular weight. |
| Key Fragments (EI) | m/z 140 ([M-OH]⁺), 126 ([M-CH₂OH]⁺) | The relative abundance of fragments may differ slightly based on the stability of the resulting radical cations, which is influenced by substituent position. For example, loss of a methoxy radical may be more or less favorable depending on the electronic stabilization provided by the fluorine at different positions. |
Interpretation: High-resolution MS will confirm that the compound has the correct elemental formula (C₇H₈FNO₂).[5] While the parent mass will be identical for all isomers, the fragmentation pattern under EI conditions can offer clues. However, due to the similarities in structure, these differences may be minor. Therefore, MS is primarily used to confirm molecular formula, with NMR being the definitive tool for identifying the specific isomer.
Conclusion
The differentiation of positional isomers like those of (5-Fluoro-2-methoxypyridin-4-yl)methanol is a task that demands precision and a multi-faceted analytical approach. While IR and MS serve as excellent tools for confirming functional groups and molecular formula, NMR spectroscopy stands as the unequivocal authority for structural elucidation.
The most definitive markers for distinguishing the target compound from its isomers are:
-
¹H NMR: The unique singlet and doublet patterns in the aromatic region, directly resulting from the proton-fluorine coupling relationships dictated by the substitution pattern.
-
¹⁹F NMR: The significant variation in chemical shift and the multiplicity (singlet vs. doublet) of the fluorine signal, which is exquisitely sensitive to its electronic surroundings.
-
¹³C NMR: The pattern of two- and three-bond C-F coupling constants observed for the aromatic carbons, which provides an undeniable map of the substituent arrangement.
By systematically applying these spectroscopic methodologies and understanding the principles behind the expected spectral differences, researchers can confidently verify the structure of their target compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]
-
National Center for Biotechnology Information. ((5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol). PubChem. [Link]
-
University of California, Santa Barbara. (19F Chemical Shifts and Coupling Constants). UCSB NMR Facility. [Link]
-
University of Ottawa. (19Fluorine NMR). NMR Facility. [Link]
-
Wikipedia. (Pyridine). Wikipedia. [Link]
-
Fluorine notes. (NMR spectral characteristics of fluorocontaining pyridines). Fluorine notes. [Link]
-
University of California, Davis. (Fluorine NMR). Chem LibreTexts. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of (5-Fluoro-2-methoxypyridin-4-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a privileged structure. This guide delves into the nuanced world of (5-Fluoro-2-methoxypyridin-4-yl)methanol and its analogs, providing a comparative analysis of their structure-activity relationships (SAR). As a Senior Application Scientist, my aim is to synthesize the available data into a practical framework, offering insights into the rational design of more potent and selective molecules.
The (5-Fluoro-2-methoxypyridin-4-yl)methanol core is a key pharmacophore found in a variety of biologically active compounds, particularly kinase inhibitors. The strategic placement of the fluoro and methoxy substituents on the pyridine ring, coupled with the reactive methanol group, provides a versatile platform for targeted drug design. Understanding the impact of modifications to this core structure is paramount for optimizing efficacy and minimizing off-target effects.
The Strategic Importance of the Core Scaffold
The pyridine ring serves as a bioisostere for purines, enabling molecules containing this scaffold to mimic hinge region binding interactions in the ATP-binding sites of kinases.[1] The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor to the target protein. The substitutions on the pyridine ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.
The 5-fluoro substituent, an electron-withdrawing group, can significantly impact the pKa of the pyridine nitrogen, influencing its hydrogen bonding capacity. Furthermore, fluorine can form favorable orthogonal multipolar interactions with backbone amides in the ATP binding site and can be used to block metabolic hotspots. The 2-methoxy group, an electron-donating substituent, can also modulate the electronics of the ring and participate in hydrophobic interactions within the binding pocket. The 4-methanol group provides a key attachment point for further derivatization, allowing for the exploration of different chemical spaces and the introduction of moieties that can interact with other regions of the target protein.
Comparative Analysis of Analog Modifications
The following sections will explore the impact of systematic modifications to the (5-Fluoro-2-methoxypyridin-4-yl)methanol scaffold, drawing parallels from SAR studies of related pyridine-containing inhibitors.
I. Modifications of the Pyridine Ring Substituents
The nature and position of substituents on the pyridine ring are critical determinants of biological activity. While specific SAR data for (5-Fluoro-2-methoxypyridin-4-yl)methanol analogs is not extensively published as a standalone study, we can infer key trends from related series of kinase inhibitors.
Table 1: Inferred Structure-Activity Relationships of Pyridine Ring Modifications
| Modification | Rationale | Predicted Impact on Activity | Supporting Evidence/Analogs |
| Varying the 5-Substituent (X) | Exploration of steric and electronic effects in the hinge-binding region. | Small, electron-withdrawing groups are often favored for potent kinase inhibition. Bulky groups may decrease affinity. | In series of 4-phenoxyquinoline derivatives as c-Met kinase inhibitors, electron-withdrawing groups on terminal phenyl rings were beneficial for improving antitumor activity.[2] |
| Varying the 2-Substituent (Y) | Modulating solubility, metabolic stability, and interactions with the solvent-exposed region. | Small, polar groups may enhance solubility. Lipophilic groups can increase potency through hydrophobic interactions. | In the development of PI3Kδ inhibitors, modifications at analogous positions on a quinazoline scaffold significantly impacted potency and selectivity.[3] |
| Positional Isomers | Investigating the optimal positioning of substituents for key interactions. | Moving the fluoro or methoxy groups can disrupt critical hydrogen bonds or steric complementarity, likely reducing activity. | The precise arrangement of substituents is crucial for the activity of many kinase inhibitors, as seen in the SAR of various c-Met inhibitors.[4] |
II. Derivatization of the Methanol Group
The hydroxyl group of the (5-Fluoro-2-methoxypyridin-4-yl)methanol core is a prime site for modification to extend the molecule into different regions of the binding pocket or to attach linkers for various applications, such as proteolysis-targeting chimeras (PROTACs).
Table 2: Comparative Effects of Methanol Group Derivatization
| Derivatization | Rationale | Predicted Impact on Activity | Example from Related Series |
| Etherification (-OR) | Introduce larger hydrophobic or polar groups to probe for additional binding interactions. | Can lead to significant gains in potency if the new group occupies a favorable pocket. | In a series of c-Met inhibitors, the introduction of a hydroxyalkyl side chain on a pyrazolone core led to selective inhibition. |
| Esterification (-OC(O)R) | Can act as a prodrug strategy to improve bioavailability. The ester can be cleaved in vivo to release the active methanol analog. | Improved pharmacokinetic properties, with in vivo activity dependent on the rate of hydrolysis. | Not directly observed in the provided search results, but a common medicinal chemistry strategy. |
| Replacement with Amines (-NHR) | Introduce a basic center for potential salt formation and improved solubility, or to act as a hydrogen bond donor. | Can alter the binding mode and potentially lead to new interactions with the target. | In a series of PI3Kδ inhibitors, amino-piperidine substitution was key for potent activity.[3] |
Experimental Protocols for Evaluation
To rigorously assess the SAR of novel (5-Fluoro-2-methoxypyridin-4-yl)methanol analogs, a series of well-defined experimental protocols are essential.
Kinase Inhibition Assay (Example: c-Met)
This protocol outlines a typical in vitro assay to determine the inhibitory potency of the synthesized analogs against a target kinase.
Objective: To determine the IC50 value of test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, c-Met enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This protocol is designed to evaluate the antiproliferative activity of the analogs in a relevant cancer cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds in a cancer cell line (e.g., HT-29, a human colon cancer cell line with c-Met expression).
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed HT-29 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the number of viable cells.
-
Calculate the GI50 values from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of (5-Fluoro-2-methoxypyridin-4-yl)methanol analogs.
Caption: A typical workflow for the design and evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The (5-Fluoro-2-methoxypyridin-4-yl)methanol scaffold represents a promising starting point for the development of targeted therapies, particularly in the realm of oncology. While a comprehensive, publicly available SAR study focused solely on this scaffold is limited, by drawing logical inferences from related compound series, we can establish a foundational understanding to guide future research.
The key to unlocking the full potential of this scaffold lies in a systematic and iterative approach to analog design, synthesis, and biological evaluation. Future efforts should focus on:
-
Systematic Exploration of Substitutions: A focused library of analogs should be synthesized to systematically probe the effects of various substituents at the 2- and 5-positions of the pyridine ring.
-
Diverse Derivatization of the Methanol Group: A wide range of functional groups should be appended to the methanol moiety to explore interactions with different subpockets of the target protein.
-
Comprehensive Biological Profiling: Analogs should be screened against a panel of kinases to determine their selectivity profile early in the discovery process.
-
Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target will provide invaluable insights for rational drug design.
By adhering to these principles, the scientific community can continue to build upon the potential of the (5-Fluoro-2-methoxypyridin-4-yl)methanol scaffold to deliver novel and effective medicines.
References
Sources
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (5-Fluoro-2-methoxypyridin-4-yl)methanol
Introduction
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine core, featuring both a fluorine atom and a methoxy group, imparts unique electronic properties that are often sought after in the design of biologically active molecules. The hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications. This guide provides a comparative analysis of plausible and experimentally supported synthetic routes to this valuable intermediate, designed to aid researchers and process chemists in selecting the most suitable method for their specific needs.
Three primary synthetic strategies will be explored, each commencing from a different precursor: the reduction of a carboxylic acid, the reduction of an aldehyde, and the direct installation of the hydroxymethyl group via a metalated intermediate. Each route will be evaluated based on factors such as potential yield, reagent availability and toxicity, operational complexity, and scalability.
Route 1: Reduction of 5-Fluoro-2-methoxy-isonicotinic acid
This classical approach involves the synthesis of the corresponding isonicotinic acid followed by its reduction to the primary alcohol. This is a reliable and well-established transformation in organic synthesis.
Synthetic Strategy
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-methoxy-isonicotinic acid
This protocol is adapted from standard nitrile hydrolysis procedures.
-
To a solution of 5-fluoro-2-methoxypyridine-4-carbonitrile (1.0 eq) in ethanol (5 mL/mmol) is added a 6 M aqueous solution of sodium hydroxide (5.0 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-fluoro-2-methoxy-isonicotinic acid.
Step 2: Reduction to (5-Fluoro-2-methoxypyridin-4-yl)methanol
This protocol is based on standard LiAlH4 reduction of carboxylic acids.[1]
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), a solution of 5-fluoro-2-methoxy-isonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) is added.
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and quenched sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) affords pure (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Mechanistic Insights
The reduction of a carboxylic acid with LiAlH4 proceeds via the formation of an aluminum alkoxide intermediate. The highly nucleophilic hydride (H⁻) from LiAlH4 attacks the carbonyl carbon of the carboxylic acid. Subsequent elimination of water and further reduction of the intermediate aldehyde leads to the final alcohol.[1]
Route 2: Reduction of 5-Fluoro-2-methoxypyridine-4-carbaldehyde
This route involves the preparation of the corresponding aldehyde and its subsequent reduction. The reduction of aldehydes is typically a high-yielding and clean reaction that can be achieved with milder reducing agents compared to carboxylic acids.
Synthetic Strategy
A plausible synthesis of the aldehyde involves a halogen-metal exchange from a 4-halopyridine precursor, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF). The resulting aldehyde is then reduced to the target alcohol.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-methoxypyridine-4-carbaldehyde
This protocol is adapted from procedures for the formylation of lithiated pyridines.
-
To a solution of 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere at -78 °C is added n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is added dropwise, and the reaction is stirred at -78 °C for another 2 hours before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 5-fluoro-2-methoxypyridine-4-carbaldehyde.
Step 2: Reduction to (5-Fluoro-2-methoxypyridin-4-yl)methanol
This protocol is based on standard NaBH4 reduction of aldehydes.[2]
-
To a solution of 5-fluoro-2-methoxypyridine-4-carbaldehyde (1.0 eq) in methanol (10 mL/mmol) at 0 °C is added sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel provides pure (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Mechanistic Insights
The reduction of an aldehyde with NaBH4 involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (methanol) to yield the primary alcohol.[1][2]
Route 3: Directed ortho-Metalation and Reaction with Formaldehyde
This approach aims for a more direct synthesis by functionalizing a readily available starting material, 5-fluoro-2-methoxypyridine, in a single step to introduce the hydroxymethyl group. However, regioselectivity can be a challenge.
Synthetic Strategy
This route relies on the principles of directed ortho-metalation (DoM). The methoxy group at the 2-position of the pyridine ring can direct lithiation to the adjacent 3-position. To achieve functionalization at the 4-position, a halogen-metal exchange from a 4-halo-substituted precursor is a more reliable strategy. This lithiated intermediate can then be trapped with formaldehyde.
Caption: Synthetic pathway for Route 3.
Experimental Protocol
This protocol is adapted from procedures for the hydroxymethylation of lithiated aromatics.
-
To a solution of 4-bromo-5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere at -78 °C is added n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
A stream of dry formaldehyde gas (generated by heating paraformaldehyde) is bubbled through the solution, or anhydrous paraformaldehyde (3.0 eq) is added as a solid.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product by column chromatography on silica gel affords (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Mechanistic Insights
The key step in this route is the nucleophilic addition of the organolithium species to the electrophilic carbonyl carbon of formaldehyde. The methoxy group on the pyridine ring acts as a directed metalation group (DMG), facilitating the initial deprotonation at an ortho position if a suitable proton is available. However, in the case of a 4-bromo substituent, a more facile lithium-halogen exchange occurs to generate the desired 4-lithiated intermediate. This intermediate then reacts with formaldehyde to form an alkoxide, which is subsequently protonated during the aqueous workup to yield the target alcohol.
Comparative Analysis
| Feature | Route 1: Reduction of Isonicotinic Acid | Route 2: Reduction of Aldehyde | Route 3: Direct Hydroxymethylation |
| Starting Material Availability | Requires synthesis of the isonicotinic acid, which may not be commercially available. | Requires synthesis of the 4-bromo precursor, which may also not be readily available. | Also requires the 4-bromo precursor. |
| Number of Steps | Typically 2 steps from a nitrile precursor. | 2 steps from the bromo-pyridine. | 1 step from the bromo-pyridine. |
| Reagent Toxicity & Handling | LiAlH4 is highly reactive and pyrophoric, requiring strict anhydrous conditions. | NaBH4 is a milder and safer reducing agent. n-BuLi is pyrophoric and requires careful handling. | n-BuLi is pyrophoric. Formaldehyde is a toxic gas. |
| Potential Yield | Generally good to high yields for the reduction step. The overall yield depends on the synthesis of the acid. | High yields are expected for the aldehyde reduction. The formylation step can be variable. | Can be a high-yielding, one-pot reaction, but may be prone to side reactions. |
| Scalability | The use of LiAlH4 can pose challenges on a larger scale due to safety concerns. | More amenable to scale-up, although the handling of n-BuLi requires specialized equipment. | Potentially scalable, but the handling of formaldehyde gas can be difficult on a large scale. Using paraformaldehyde is an alternative. |
| Purification | Purification of the final product is generally straightforward. | Purification of the intermediate aldehyde and the final alcohol is typically required. | Can sometimes lead to cleaner reactions, but purification may still be necessary. |
Conclusion and Future Perspectives
All three presented routes offer viable pathways to (5-Fluoro-2-methoxypyridin-4-yl)methanol.
-
Route 1 is a classic and reliable method, particularly if the corresponding isonicotinic acid is accessible. However, the use of LiAlH4 necessitates stringent safety precautions.
-
Route 2 provides a potentially safer alternative for the reduction step by using NaBH4. The main challenge lies in the efficient synthesis of the intermediate aldehyde.
-
Route 3 is the most direct approach from a 4-halo precursor. If the lithiation and subsequent reaction with formaldehyde proceed cleanly, this could be the most efficient route in terms of step economy.
Future research in this area could focus on the development of a more direct and scalable synthesis of the key intermediates, such as 5-fluoro-2-methoxy-isonicotinic acid or 5-fluoro-2-methoxypyridine-4-carbaldehyde. Additionally, exploring catalytic reduction methods could offer greener and safer alternatives to the use of stoichiometric metal hydride reagents. The development of a direct C-H activation/functionalization at the 4-position of 5-fluoro-2-methoxypyridine would represent a significant advancement, eliminating the need for pre-functionalized starting materials.
References
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and THF-soluble bases. Chemical Reviews, 90(6), 879-933.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Miura, T., & Murakami, M. (2017). Aldehyde and Ketone Synthesis by C–H Formylation and Acylation. In Topics in Current Chemistry (Vol. 375, No. 4, p. 73). Springer.
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
Sources
Safety Operating Guide
Navigating the Safe Handling of (5-Fluoro-2-methoxypyridin-4-yl)methanol: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Handling Information
Understanding the Hazard Landscape
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a fluorinated pyridine derivative. The presence of the fluoro- and methoxy- functional groups on the pyridine ring, along with the methanol substituent, dictates its potential reactivity and toxicity. Based on analogous compounds, we must anticipate the following hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled. Similar compounds exhibit warnings for causing skin and eye irritation, and respiratory irritation.[2][3]
-
Organ Damage: The structural similarity to methanol suggests a potential for target organ damage with prolonged or repeated exposure.[4][5][6] Methanol itself is known to cause damage to the optic nerve and central nervous system.[5][6][7]
-
Irritation: Expect potential for irritation to the skin, eyes, and respiratory system.[7]
| Property | Value | Source |
| Molecular Formula | C7H8FNO2 | |
| Molecular Weight | 157.14 g/mol | [1] |
| CAS Number | 1000895-80-6 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling (5-Fluoro-2-methoxypyridin-4-yl)methanol.
Primary Engineering Controls: Fume Hood
All handling of (5-Fluoro-2-methoxypyridin-4-yl)methanol, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[5][8] This primary engineering control is critical for minimizing inhalation exposure to vapors or aerosols. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment Ensemble
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves.[8] Double gloving is recommended. | Provides a barrier against skin contact. Latex gloves are not suitable.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. |
| Eye Protection | Chemical splash goggles.[8][9] | Protects against accidental splashes that could cause serious eye irritation or damage. Standard safety glasses do not provide adequate protection. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[10] | A lab coat protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | In the event of a large spill or ventilation failure, a respirator may be necessary.[11] Personnel must be trained and fit-tested for respirator use. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][12] The container should be kept tightly closed.[6]
Handling and Experimental Workflow
The following workflow is designed to ensure a safe and efficient handling process.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1480-96-2|5-Fluoro-2-methoxypyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. methanex.com [methanex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



